molecular formula C11H15N B2797189 Cyclopropyl(2-methylphenyl)methanamine CAS No. 2061980-20-7; 535925-73-6

Cyclopropyl(2-methylphenyl)methanamine

Número de catálogo: B2797189
Número CAS: 2061980-20-7; 535925-73-6
Peso molecular: 161.248
Clave InChI: DIDFGEMIEMUSRJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclopropyl(2-methylphenyl)methanamine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.248. The purity is usually 95%.
BenchChem offers high-quality Cyclopropyl(2-methylphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl(2-methylphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2061980-20-7; 535925-73-6

Fórmula molecular

C11H15N

Peso molecular

161.248

Nombre IUPAC

cyclopropyl-(2-methylphenyl)methanamine

InChI

InChI=1S/C11H15N/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9,11H,6-7,12H2,1H3

Clave InChI

DIDFGEMIEMUSRJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C2CC2)N

Solubilidad

not available

Origen del producto

United States
Foundational & Exploratory

Cyclopropyl(2-methylphenyl)methanamine chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl(2-methylphenyl)methanamine is a primary amine featuring a unique structural combination of a cyclopropyl group and a 2-methylphenyl (o-tolyl) moiety. The presence of the strained three-membered cyclopropane ring imparts distinct conformational rigidity and electronic properties, making it a valuable building block in medicinal chemistry and drug discovery. The ortho-methyl substitution on the phenyl ring further influences its steric and electronic characteristics, potentially modulating its interaction with biological targets. This guide provides a comprehensive overview of the chemical structure and known physical properties of cyclopropyl(2-methylphenyl)methanamine, offering insights for its application in research and development.

Chemical Structure and Identifiers

The chemical structure of cyclopropyl(2-methylphenyl)methanamine is characterized by a cyclopropyl ring and a 2-methylphenyl group attached to a central aminomethyl carbon.

dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label="N"];

A -- B; B -- C; C -- D; D -- E; E -- F; F -- A; A -- G [len=1.5]; G -- H [len=0.5]; H -- I [len=0.5]; I -- G; G -- M; D -- J [len=1.5];

edge [style=invis]; K -- L; } caption: "Chemical Structure of Cyclopropyl(2-methylphenyl)methanamine"

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name cyclopropyl-(2-methylphenyl)methanamine
CAS Number 535925-73-6
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.25 g/mol
Canonical SMILES CC1=CC=CC=C1C(C2CC2)N
InChI Key DIDFGEMIEMUSRJ-UHFFFAOYSA-N

Physical Properties

Table 2: Physical Properties

PropertyValue (Predicted for Target Compound)Experimental Value (for Cyclopropyl(phenyl)methanamine)Source
Physical State Liquid (at 25°C, 1 atm)Liquid
Boiling Point Not available103-115 °C at 760 mmHg
Melting Point Not availableNot available
Density Not availableNot available
Solubility Predicted to be soluble in common organic solvents like ethanol, methanol, and dichloromethane.Miscible with water, methanol, ethanol, benzene, and toluene (for Cyclopropylamine).
pKa Not availableNot available
XlogP 1.91.7

The predicted octanol-water partition coefficient (XlogP) of 1.9 suggests that cyclopropyl(2-methylphenyl)methanamine has moderate lipophilicity.

Spectroscopic Properties

Detailed experimental spectra for cyclopropyl(2-methylphenyl)methanamine are not publicly available. This section outlines the expected spectroscopic characteristics based on its chemical structure and provides general protocols for acquiring such data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methyl, and cyclopropyl protons.

Expected ¹H NMR Chemical Shifts:

  • Aromatic Protons (C₆H₄): Multiplets in the range of 7.0-7.5 ppm.

  • Methine Proton (CH-N): A multiplet, likely in the range of 2.5-3.5 ppm.

  • Methyl Protons (CH₃): A singlet around 2.3 ppm.

  • Amino Protons (NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Cyclopropyl Protons (CH₂ and CH): Complex multiplets in the upfield region, typically between 0.2 and 1.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Expected ¹³C NMR Chemical Shifts:

  • Aromatic Carbons: Signals in the range of 120-145 ppm.

  • Methine Carbon (CH-N): A signal around 50-60 ppm.

  • Methyl Carbon (CH₃): A signal around 15-25 ppm.

  • Cyclopropyl Carbons: Signals in the upfield region, typically between 5 and 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and aromatic functionalities.

Expected IR Absorption Bands:

  • N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • N-H Bending: A band around 1590-1650 cm⁻¹.

  • C-N Stretching: A band in the 1020-1250 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): m/z = 161.12.

  • [M+H]⁺: m/z = 162.13.

  • Major Fragment Ions: Loss of the cyclopropyl group, benzylic cleavage, and other fragmentations characteristic of primary amines.

Experimental Protocols

The following are general protocols for the spectroscopic characterization of a novel compound like cyclopropyl(2-methylphenyl)methanamine.

G

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans may be necessary due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization method, such as Electrospray Ionization (ESI) for a softer ionization that typically preserves the molecular ion, or Electron Ionization (EI) which induces more fragmentation and provides structural information.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to confirm the structure.

Synthesis

G

Applications and Future Directions

While specific applications for cyclopropyl(2-methylphenyl)methanamine have not been documented, the broader class of cyclopropylamines are known for their utility in the pharmaceutical and agrochemical industries. The unique structural and electronic properties of the cyclopropyl group can confer desirable pharmacokinetic and pharmacodynamic properties to drug candidates. For instance, the cyclopropylamine moiety is a key structural feature in the monoamine oxidase inhibitor tranylcypromine.

Given its structure, cyclopropyl(2-methylphenyl)methanamine could be explored as a building block for the synthesis of novel compounds with potential biological activity. The presence of the primary amine allows for a wide range of chemical modifications, enabling the generation of diverse chemical libraries for screening against various biological targets. Future research could focus on the synthesis and biological evaluation of derivatives of cyclopropyl(2-methylphenyl)methanamine for applications in areas such as neuroscience, oncology, and infectious diseases.

Conclusion

Cyclopropyl(2-methylphenyl)methanamine is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, this guide provides a foundational understanding of its chemical structure, predicted properties, and potential synthetic routes. The unique combination of the cyclopropyl and 2-methylphenyl moieties makes it an attractive scaffold for the development of novel molecules with diverse applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

  • PubChemLite. Cyclopropyl(2-methylphenyl)methanamine (C11H15N). Available from: [Link]

  • NextSDS. cyclopropyl(2-methylphenyl)methanamine — Chemical Substance Information. Available from: [Link]

  • PubChem. (1-{[4-(2-methylpropyl)phenyl]methyl}cyclopropyl)methanamine. Available from: [Link]

  • PubChem. (2-Phenylcyclopropyl)methanamine. Available from: [Link]

  • PubChem. [2-(2-methylcyclopropyl)cyclopropyl]methanamine. Available from: [Link]

  • Chemical Reviews. Advances in the Synthesis of Cyclopropylamines. Available from: [Link]

  • ResearchGate. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Available from: [Link]

  • PubChem. N-cyclopropyl-2-methylaniline. Available from: [Link]

  • PubChem. (1-P-Tolyl-cyclopropyl)-methanol. Available from: [Link]

  • PubChem. 1-Cyclopropylethanamine. Available from: [Link]

  • The Chemical Society of Japan. ポリアニリンおよびその誘導体の 1H MAS NMR. Available from: [Link]

  • New Journal of Chemistry. Synthesis, crystal structure, thermal analysis, spectroscopic, optical polarizability, and DFT

Pharmacokinetic Profile of Cyclopropyl(2-methylphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Strategic Utility and Inherent Challenges of the Cyclopropylamine Scaffold

In modern medicinal chemistry, the cyclopropyl ring is a favored structural motif, prized for its ability to impart a range of beneficial properties to drug candidates.[1][2] Its rigid, three-dimensional nature can enhance binding affinity to biological targets, while the high C-H bond dissociation energy often renders it resistant to oxidative metabolism, a feature that can improve metabolic stability and prolong a compound's half-life.[3][4] This guide focuses on a specific chemical class: Cyclopropyl(2-methylphenyl)methanamine derivatives. This scaffold is of significant interest in various therapeutic areas, from central nervous system disorders to oncology.[5][6]

However, the juxtaposition of a cyclopropyl group with an amine function introduces a critical dichotomy. While offering stability, the cyclopropylamine moiety can also be a metabolic liability, prone to bioactivation pathways that generate reactive intermediates.[3] This "Jekyll and Hyde" characteristic necessitates a thorough and nuanced investigation of the pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these derivatives is not merely a data-gathering exercise; it is a critical step in de-risking a development program and building a comprehensive safety and efficacy profile.

This technical guide provides researchers, scientists, and drug development professionals with a framework for comprehensively evaluating the pharmacokinetic profile of Cyclopropyl(2-methylphenyl)methanamine derivatives. We will move from the fundamental metabolic chemistry of the scaffold to detailed, field-proven experimental protocols, grounding our discussion in the causality behind each methodological choice.

Part 1: The Metabolic Fate of the Cyclopropylamine Moiety

The metabolic journey of a cyclopropylamine derivative is often complex, dictated by a competition between several enzymatic systems. The outcome of this competition determines not only the clearance rate of the parent drug but also the potential for forming pharmacologically active metabolites or toxic, reactive species.

The Double-Edged Sword: Stability vs. Bioactivation

The inherent strain of the cyclopropane ring results in shorter, stronger C-H bonds compared to those in linear alkanes.[1] This increased bond energy presents a higher activation barrier for the initial hydrogen atom abstraction step that is common in Cytochrome P450 (CYP)-mediated oxidation, often leading to enhanced metabolic stability.[3]

Conversely, the presence of the amine nitrogen provides a site for one-electron oxidation. This can initiate a cascade of reactions, including the potential for ring-opening of the adjacent cyclopropyl group.[7][8] This scission can lead to the formation of highly reactive intermediates capable of covalently binding to cellular macromolecules, a mechanism implicated in the hepatotoxicity of some drugs like trovafloxacin.[3] Therefore, a primary goal of the pharmacokinetic evaluation is to determine which of these competing pathways predominates for a given derivative.

Key Metabolic Pathways

Several enzyme families can be involved in the metabolism of cyclopropylamine-containing compounds.

  • Cytochrome P450 (CYP450)-Mediated Oxidation: This superfamily of heme-containing enzymes is a primary driver of Phase I metabolism for most small molecule drugs.[9] For cyclopropylamine derivatives, CYP-mediated reactions can include:

    • N-Dealkylation: Removal of alkyl groups from the nitrogen atom.[10]

    • Hydroxylation: Addition of a hydroxyl group to the phenyl ring or other positions.

    • Ring-Opening: Oxidation at the nitrogen can trigger the cleavage of the cyclopropane ring, forming reactive species that may be subsequently conjugated with glutathione (GSH).[3]

    • Mechanism-Based Inactivation (MBI): A significant concern with this scaffold is the potential for time-dependent inhibition of CYP enzymes. This can occur through the formation of a nitroso metabolite that coordinates tightly to the heme iron of the enzyme, forming a metabolic intermediate complex (MIC) that renders the enzyme inactive.[11][12] This process effectively shuts down a clearance pathway and presents a high risk for drug-drug interactions. The initial step is often debated, involving either a direct single electron transfer (SET) or a hydrogen atom transfer (HAT) mechanism.[7]

  • Flavin-containing Monooxygenase (FMO) System: FMOs represent an alternative pathway for N-oxidation that can also contribute to the formation of metabolites, sometimes avoiding the DDI liabilities associated with specific CYP isozymes.[3]

  • Monoamine Oxidase (MAO) Interaction: The phenylcyclopropylamine structure is the classic scaffold for MAO inhibitors, such as tranylcypromine.[13][14] Therefore, MAO-A and MAO-B can be primary metabolic enzymes for these derivatives, catalyzing an oxidative deamination.[15] It is crucial to distinguish whether this interaction is a simple metabolic pathway or a potent, mechanism-based inhibition of the MAO enzyme itself, which would have significant pharmacodynamic and safety implications.[6]

  • Phase II Conjugation: Following Phase I oxidation, the resulting metabolites, particularly those with newly introduced hydroxyl groups, can be conjugated with polar molecules like glucuronic acid or sulfate to facilitate their excretion.[9] Reactive intermediates formed from ring-opening may be detoxified through conjugation with glutathione.[3]

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_outcomes Metabolic Outcomes Parent Cyclopropyl(2-methylphenyl)methanamine Derivative CYP_Oxidation CYP450 Oxidation Parent->CYP_Oxidation FMO_Oxidation FMO Oxidation Parent->FMO_Oxidation MAO_Metabolism MAO Metabolism Parent->MAO_Metabolism Hydroxylated Hydroxylated Metabolites CYP_Oxidation->Hydroxylated N_Dealkylated N-Dealkylated Metabolites CYP_Oxidation->N_Dealkylated Ring_Opened Reactive Intermediates (from Ring-Opening) CYP_Oxidation->Ring_Opened MIC Metabolic Intermediate Complex (MIC) (CYP Inactivation) CYP_Oxidation->MIC FMO_Oxidation->Hydroxylated Conjugation Conjugation (Glucuronidation, Sulfation, etc.) Excretable Hydrophilic Excretable Metabolites Conjugation->Excretable Hydroxylated->Conjugation GSH_Adduct GSH Adducts Ring_Opened->GSH_Adduct GSH_Adduct->Excretable

Competing metabolic pathways for cyclopropylamine derivatives.

Part 2: A Framework for Preclinical Pharmacokinetic Evaluation

A systematic, tiered approach is essential for building a robust pharmacokinetic package. This process begins with rapid in vitro screens to inform compound selection and progresses to definitive in vivo studies to understand whole-body disposition. All studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) standards.[16][17]

In Vitro Characterization: Establishing Intrinsic Metabolic Properties

In vitro systems using liver-derived fractions are cost-effective, high-throughput methods to assess metabolic liabilities before committing to resource-intensive animal studies.[18]

Causality & Experimental Choice: This assay provides a first look at a compound's intrinsic clearance (CLint), the inherent ability of the liver to metabolize a drug.[19] We use liver microsomes because they are enriched with CYP and other Phase I enzymes located in the endoplasmic reticulum and are a cost-effective, readily available option for initial screening.[20] The inclusion of the cofactor NADPH is essential as it provides the reducing equivalents required for these enzymatic reactions.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM, e.g., 20 mg/mL stock) on ice.

    • Prepare a 2X NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in phosphate buffer (pH 7.4).

    • Prepare a 1X phosphate buffer (pH 7.4).

  • Incubation Setup:

    • In a 96-well plate, dilute the test compound stock solution to an intermediate concentration in buffer.

    • Add HLM to the buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate this mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding an equal volume of the 2X NADPH regenerating solution. The final concentration of the test compound should be low (e.g., 1 µM) to approximate linear kinetic conditions.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 3-4 fold volume of ice-cold acetonitrile containing a suitable internal standard (for analytical quantification). The organic solvent stops the enzymatic reaction by precipitating the microsomal proteins.

  • Sample Processing & Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the initial linear portion of this curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]).

Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound (1µM final) Incubate Incubate at 37°C Test_Compound->Incubate HLM Human Liver Microsomes (0.5 mg/mL final) HLM->Incubate NADPH NADPH Regenerating System Timepoints Timepoints: 0, 5, 15, 30, 60 min Incubate->Timepoints Start Reaction with NADPH Quench Quench with Acetonitrile + Internal Standard Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Timepoints->Quench Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Workflow for an in vitro metabolic stability assay.

Summarize results from in vitro assays in a clear, tabular format. This allows for direct comparison between different derivatives or species.

Compound IDSpeciesSystemt½ (min)CLint (µL/min/mg protein)
Derivative AHumanHLM45.234.1
Derivative ARatRLM28.953.5
Derivative BHumanHLM>120<12.8
Verapamil (Control)HumanHLM15.599.8

Data is hypothetical and for illustrative purposes.

In Vivo Studies: The Whole-Body Picture

While in vitro data is predictive, in vivo studies are required to understand the interplay of ADME processes in a complete biological system.[22] A rodent PK study is the standard first step.

Causality & Experimental Choice: This study design allows for the determination of fundamental PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%). We use both intravenous (IV) and oral (PO) dosing arms. The IV dose provides a direct measure of systemic clearance and distribution without the confounding factor of absorption. The PO dose allows us to assess oral absorption and first-pass metabolism by comparing its exposure (AUC) to the IV arm.[23] Cannulated animals are often used to facilitate serial blood sampling from a single animal, reducing animal usage and inter-animal variability.[22]

Step-by-Step Methodology:

  • Animal Model & Preparation:

    • Use male Sprague-Dawley rats (n=3-4 per group), fitted with jugular vein cannulas for blood collection.

    • Acclimate animals for at least 3 days prior to the study.

    • Fast animals overnight (with free access to water) before dosing.

  • Dose Formulation & Administration:

    • IV Group: Formulate the test compound in a suitable vehicle (e.g., 20% Solutol in saline) for intravenous administration. Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Formulate the compound in an oral vehicle (e.g., 0.5% methylcellulose in water). Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2EDTA).

    • A typical sampling schedule would be:

      • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Immediately place samples on ice.

  • Plasma Preparation & Storage:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate plasma.

    • Transfer the plasma to clearly labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a selective and sensitive LC-MS/MS method for the quantification of the parent drug (and key metabolites, if known) in rat plasma.[24]

    • The method will typically involve a sample preparation step like protein precipitation or liquid-liquid extraction to remove plasma proteins and interferences.[25]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

A summary table is the most effective way to present the final PK parameters, enabling clear interpretation of the compound's in vivo behavior.

ParameterIV Dose (1 mg/kg)PO Dose (5 mg/kg)
Cmax (ng/mL)250180
Tmax (h)0.08 (5 min)1.0
AUC(0-inf) (ng*h/mL)4501350
t½ (h)3.53.8
CL (mL/min/kg)37.0-
Vdss (L/kg)9.8-
F (%)-60

Data is hypothetical, based on typical small molecule profiles, and for illustrative purposes. Cmax = Maximum Concentration, Tmax = Time to Cmax, AUC = Area Under the Curve, t½ = Half-life, CL = Clearance, Vdss = Volume of Distribution at Steady State, F = Bioavailability.

Characterizing Distribution and Excretion

Understanding where a drug goes and how it leaves the body is essential for a complete profile.

  • Tissue Distribution: For compounds with specific target engagement (e.g., in the brain) or potential for off-target accumulation, a tissue distribution study is performed. At the end of a PK study, various tissues (brain, liver, kidney, etc.) are harvested, homogenized, and analyzed by LC-MS/MS to determine the drug concentration in each.

  • Excretion Balance: To definitively identify the routes of elimination, an excretion balance study is conducted, typically using a radiolabeled version of the compound. After a single dose, urine and feces are collected over several days, and the amount of radioactivity in each matrix is measured. This allows for the calculation of the percentage of the dose eliminated via the renal (urine) and biliary/fecal (feces) pathways.[26][27] This study is the gold standard for understanding how the body ultimately removes the drug and its metabolites.

Conclusion: Synthesizing a Coherent Pharmacokinetic Narrative

The pharmacokinetic evaluation of Cyclopropyl(2-methylphenyl)methanamine derivatives requires a multi-faceted, hypothesis-driven approach. The unique chemistry of the cyclopropylamine moiety—a source of both metabolic stability and potential bioactivation—demands careful scrutiny.[3] An early understanding of the dominant metabolic pathways through in vitro assays is paramount to guide medicinal chemistry efforts and mitigate risks of mechanism-based inhibition or the formation of reactive metabolites.[11]

A well-designed in vivo rodent PK study provides the foundational whole-body data on clearance, distribution, and oral bioavailability, which are critical for projecting human dose and assessing the viability of a development candidate.[28] By integrating data from in vitro stability, in vivo PK, and excretion studies, researchers can build a comprehensive and coherent narrative of a compound's journey through the body. This detailed understanding is not only a regulatory requirement but also a fundamental component of translational science, enabling the rational and safe progression of novel therapeutics from the laboratory to the clinic.

References

  • Hypha Discovery. (2021, September 24). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • IonSource. (2016, January 19). Small Molecule Drug Metabolism. [Link]

  • Li, A. P. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Metabolic Drug Interactions (pp. 365-384). Marcel Dekker, Inc. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 265-275. [Link]

  • Al-Rohaimi, A. H. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • OMICS International. Excretion Routes in Pharmacokinetics. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Lin, J., et al. (2023). Property-Based Prediction Uncovers Intestinal Excretion as an Elimination Route of Small-Molecule Drugs. Journal of Medicinal Chemistry. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Fiveable. Excretion | Medicinal Chemistry Class Notes. [Link]

  • Obach, R. S., et al. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 8(1), 33-43. [Link]

  • Zhang, D., et al. (2021). Intestinal Excretion, Intestinal Recirculation, and Renal Tubule Reabsorption Are Underappreciated Mechanisms That Drive the Distribution and Pharmacokinetic Behavior of Small Molecule Drugs. Journal of Medicinal Chemistry, 64(11), 7245-7260. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 6. [Link]

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. [Link]

  • Shaffer, C. L., et al. (2002). Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine. Journal of the American Chemical Society, 124(29), 8502-8508. [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050. [Link]

  • Kumar, A., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of the Iranian Chemical Society. [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Tandon, M., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8346-8381. [Link]

  • Silverman, R. B., & Hiebert, C. W. (2005). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. The Journal of Organic Chemistry, 70(23), 9349-9356. [Link]

  • Vianello, P., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Bioorganic & Medicinal Chemistry, 23(10), 2347-2356. [Link]

  • BioDuro. In Vivo PK and TK. [Link]

  • Edmondson, D. E. (2018). 90 years of monoamine oxidase: some progress and some confusion. ResearchGate. [Link]

  • Vianello, P., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • AMSbiopharma. (2023, August 11). Preclinical research strategies for drug development. [Link]

  • Tuv, S. S., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3491-3501. [Link]

  • Tuv, S. S., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3491-3501. [Link]

  • Tandon, M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8346-8381. [Link]

  • Tuv, S. S., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3491-3501. [Link]

  • Abdel-Rehim, M. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

Sources

Technical Whitepaper: Toxicity, Safety Profiling, and Handling of Cyclopropyl(2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl(2-methylphenyl)methanamine is a specialized primary amine utilized primarily as a building block in medicinal chemistry and drug discovery. Because it is a highly specific intermediate, deep clinical toxicity data is not natively published; therefore, toxicologists must employ predictive toxicology[1]. By analyzing its structural moieties—a primary methanamine, a cyclopropyl ring, and an ortho-tolyl group—we can accurately extrapolate its safety profile, handling requirements, and pharmacological behavior based on homologous arylalkylamines like benzylamine and cyclopropanemethanamine[2][3].

This whitepaper provides a comprehensive, E-E-A-T-grounded guide to the chemical's toxicity mechanisms, self-validating experimental safety workflows, and strict handling protocols.

Physicochemical Identity & Structural Nuances

The safety profile of any compound is dictated by its structure. The primary amine group acts as a strong Lewis base, while the cyclopropyl and 2-methylphenyl groups significantly increase the molecule's lipophilicity, enhancing its ability to penetrate lipid bilayers.

Table 1: Chemical Identifiers and Properties
Property / IdentifierValue
Chemical Name Cyclopropyl(2-methylphenyl)methanamine
CAS Registry Numbers 535925-73-6[4], 2061980-20-7[5]
Molecular Formula C11H15N[6]
Monoisotopic Mass 161.12045 Da[6]
SMILES CC1=CC=CC=C1C(C2CC2)N[6]
Structural Class Substituted Arylalkylamine / Primary Amine

Predictive Toxicology & Mechanistic Pathways

Based on the toxicological profiles of its base substructures (benzylamine and cyclopropanemethanamine), Cyclopropyl(2-methylphenyl)methanamine is classified as a corrosive and harmful agent[1][3].

Causality of Amine Toxicity

The toxicity of this compound is not driven by receptor-mediated pharmacology, but rather by fundamental acid-base chemistry. The nitrogen atom possesses a localized lone pair of electrons, making it a strong base (high pKa). Upon contact with physiological tissues (skin, eyes, mucous membranes), the amine rapidly abstracts protons from ambient water and cellular macromolecules. This creates a highly localized alkaline environment that triggers the saponification of lipid bilayers and the disruption of hydrogen bonds within structural proteins. The ultimate result is rapid protein denaturation and liquefactive necrosis[1][2].

Furthermore, the cyclopropyl ring introduces significant ring strain and lipophilicity, which likely accelerates dermal penetration compared to simple aliphatic amines, increasing the risk of systemic exposure[7].

ToxicityMechanism A Amine Exposure (R-NH2) B Proton Abstraction (High pKa Base) A->B C Lipid Bilayer Saponification B->C D Protein Denaturation B->D E Liquefactive Necrosis & Tissue Burn C->E D->E

Mechanism of primary amine-induced liquefactive cellular necrosis.

Table 2: Extrapolated GHS Hazard Classifications
Hazard ClassCategoryGHS Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage[2][3]
Serious Eye Damage Category 1H318: Causes serious eye damage[1]

Self-Validating Toxicological Workflows

To transition this compound from a chemical building block to a biological testing phase, researchers must establish its exact cytotoxicity limits. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not masquerade as compound toxicity.

Workflow A: In Vitro Cytotoxicity Screening (MTT Assay)

Causality of Design: HepG2 (hepatocellular carcinoma) cells are utilized because the liver is the primary site of xenobiotic first-pass metabolism. Evaluating toxicity in this line accounts for potential hepatotoxic intermediates.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve Cyclopropyl(2-methylphenyl)methanamine in 100% DMSO to create a master stock.

  • Dosing: Treat cells with serial dilutions of the compound (0.1 µM to 1000 µM).

    • Self-Validation Check: The final DMSO concentration in the well must be strictly capped at ≤0.1% v/v. Higher concentrations cause solvent-induced membrane permeabilization, yielding false-positive toxicity.

  • Controls: Include a negative control (0.1% DMSO vehicle) to establish baseline viability, and a positive control (1% Triton X-100) to induce 100% cell death, validating the assay's dynamic range.

  • Incubation & Readout: Incubate for 48 hours. Add MTT reagent (0.5 mg/mL final) for 3 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.

Workflow B: In Vivo Acute Oral Toxicity (OECD 423)

For advanced drug development, in vivo profiling is required. The OECD 423 guideline uses a step-wise procedure with a minimum number of animals.

Workflow P Vehicle & Control Preparation D In Vivo Dosing (OECD 423) P->D O 14-Day Clinical Observation D->O H Necropsy & Histopathology O->H

Self-validating in vivo acute toxicity workflow (OECD 423).

Laboratory Safety & Emergency Protocols

Because Cyclopropyl(2-methylphenyl)methanamine is a corrosive lachrymator, strict engineering controls and Personal Protective Equipment (PPE) are mandatory[1].

Required PPE
  • Eye Protection: Tight-fitting chemical safety goggles and a full face shield. Standard safety glasses are insufficient against corrosive vapors[2].

  • Hand Protection: FKM (fluoro rubber) or heavy-duty nitrile gloves tested to EN 374 standards[2].

  • Respirator: Use under a Class II chemical fume hood. If ventilation is compromised, an ABEK-P3 filter respirator is required.

Step-by-Step Spill Response Protocol

Causality of Design: Amines can react violently with strong acids and combustible organics. This protocol prevents secondary thermal hazards during cleanup.

  • Evacuate & Ventilate: Immediately clear personnel from the area and maximize fume hood/room exhaust flow.

  • Don Emergency PPE: Responder must wear a chemical-resistant suit, face shield, and appropriate gloves.

  • Neutralization: Gently apply a weak acid (e.g., dilute acetic acid or sodium bisulfate) to the spill.

    • Safety Check: Never use strong acids (like HCl), as the resulting acid-base neutralization will be highly exothermic and may cause the corrosive liquid to boil and splatter.

  • Absorption: Cover the neutralized spill with an inert absorbent material such as dry sand or vermiculite[8].

    • Safety Check: Do NOT use sawdust or paper towels. Amines can undergo exothermic reactions with organic materials, potentially igniting them.

  • Disposal: Sweep the absorbed material using non-sparking tools into a highly visible, sealed, and labeled hazardous waste container for incineration.

References

  • [6] PubChemLite. Cyclopropyl(2-methylphenyl)methanamine (C11H15N). Université du Luxembourg.

  • [5] Guidechem. (3-bromo-2-methylphenyl)methanamine 943722-02-9 wiki.

  • [4] ChemicalBook. CYCLOPROPYL(2-METHYLPHENYL)METHANAMINE | 535925-73-6.

  • [1] CDH Fine Chemical. Benzylamine CAS No 100-46-9 MATERIAL SAFETY DATA SHEET.

  • [8] Fisher Scientific. SAFETY DATA SHEET - Benzylamine.

  • [2] Carl Roth. Safety Data Sheet: Benzylamine ≥99 %, for synthesis.

  • [3] PubChem. Cyclopropanemethanamine | C4H9N | CID 75646. National Institutes of Health.

  • [7] CymitQuimica. CAS 2516-47-4: Cyclopropanemethanamine.

Sources

Pharmacological Profiling and Receptor Binding Affinity of the Cyclopropyl(2-methylphenyl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl(2-methylphenyl)methanamine (CAS: 535925-73-6), also known as cyclopropyl(o-tolyl)methanamine, is a highly versatile, conformationally restricted chemical building block. While it does not function as a standalone therapeutic agent, its incorporation into larger molecular frameworks has proven critical in modern drug discovery. Most notably, it serves as a key structural moiety in the synthesis of indazole-based TTK (Monopolar Spindle 1 / Mps1) protein kinase inhibitors targeted for oncology[1]. However, its structural homology to endogenous monoamines—featuring an aromatic ring, an alkyl spacer, and a terminal primary amine—demands rigorous pharmacological profiling to evaluate both on-target kinase binding kinetics and off-target G protein-coupled receptor (GPCR) liabilities[2].

This technical whitepaper outlines the authoritative, self-validating methodologies required to evaluate the receptor binding affinity and kinetic profile of derivatives utilizing this cyclopropyl scaffold.

Pharmacophoric Rationale & Target Selection

The strategic value of the cyclopropyl(2-methylphenyl)methanamine scaffold lies in its unique stereoelectronic properties:

  • Conformational Restriction: The cyclopropyl ring restricts the rotational degrees of freedom around the benzylic carbon. This locks the primary amine into a defined spatial trajectory, which is critical for minimizing entropic penalties upon binding to the narrow ATP-binding clefts of kinases[3].

  • Steric Bulk: The ortho-methyl group on the phenyl ring (o-tolyl) forces the aromatic system out of coplanarity with the cyclopropyl substituent, creating a distinct 3D vector that enhances selectivity against off-target kinases.

  • Monoaminergic Mimicry: Because the scaffold is essentially a rigidified phenethylamine analogue, derivatives risk unintended cross-reactivity with monoaminergic GPCRs (e.g., 5-HT 2A​ , Dopamine D 2​ )[2]. Consequently, evaluating equilibrium dissociation constants ( Ki​ ) at these receptors is a mandatory safety pharmacology step.

HTS_Workflow A Cyclopropyl(o-tolyl)methanamine Scaffold Library B Primary Screening (Radioligand Displacement) A->B Hits C Secondary Screening (SPR Kinetics) B->C IC50 < 1 µM D Off-Target Profiling (GPCRs & Transporters) B->D Selectivity E Lead Optimization (Kinase Inhibitor Synthesis) C->E Validated D->E Safety Data

Workflow for evaluating receptor binding and kinase inhibition of the cyclopropyl scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls, statistical quality checks (Z'-factor), and orthogonal validation steps to prevent false positives caused by promiscuous binding or assay interference.

Protocol A: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics

Rationale: Equilibrium affinity ( IC50​ or Kd​ ) often fails to predict in vivo efficacy for kinase inhibitors. SPR is utilized because it resolves the thermodynamic affinity into distinct association ( kon​ ) and dissociation ( koff​ ) rate constants[4]. A long residence time ( τ=1/koff​ ) is highly desirable for TTK kinase inhibitors to ensure sustained target occupancy[3].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Utilize a CM5 sensor chip (carboxymethylated dextran). Perform standard amine coupling to immobilize the recombinant TTK kinase domain. Causality: Direct amine coupling at a pH below the protein's isoelectric point concentrates the kinase at the surface, ensuring high immobilization levels required for small-molecule detection[5].

  • Analyte Preparation: Dissolve the cyclopropyl(o-tolyl)methanamine derivative in 100% DMSO, then dilute into running buffer (e.g., HBS-EP+ with 1% DMSO) to a final concentration range of 1 nM to 1000 nM.

  • Kinetic Injection: Inject analytes across the functionalized flow cells at a high flow rate (50 µL/min) for 120 seconds, followed by a 600-second dissociation phase. Causality: High flow rates minimize mass transport limitations, ensuring the observed binding is strictly reaction-rate limited[6].

  • Assay Validation (Self-Correction): Utilize double-referencing. Subtract the signal from a blank reference flow cell (correcting for bulk refractive index changes) and a buffer-only injection (correcting for baseline drift).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Radioligand Competition Binding Assay for GPCR Profiling

Rationale: Radioligand binding remains the gold standard for quantifying GPCR affinity because it directly measures thermodynamic binding independent of downstream signaling amplification, which can mask the true affinity of partial agonists or silent antagonists[7].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR (e.g., Dopamine D 2​ ). Homogenize in hypotonic lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) and isolate membranes via ultracentrifugation. Causality: Hypotonic lysis ensures the removal of endogenous intracellular GTP, which could otherwise prematurely uncouple the GPCR from its G-protein, artificially lowering the affinity state of the receptor[8].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [ 3 H]-Spiperone for D 2​ ), and varying concentrations of the cyclopropyl test compound (10 −11 to 10 −4 M).

  • Equilibration: Incubate at 25°C for 90 minutes. Causality: Steady-state equilibrium must be reached to accurately apply the Cheng-Prusoff equation.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged primary amine scaffold[7].

  • Assay Validation (Z'-Factor): Include total binding (TB, buffer only) and non-specific binding (NSB, 10 µM Haloperidol) control wells. Calculate the Z'-factor. The assay is only validated and accepted if Z′≥0.6 .

GPCR_Signaling Ligand Cyclopropyl Scaffold (Ligand) GPCR Monoamine GPCR (5-HT / D2) Ligand->GPCR Binding (Ki) G_alpha G-alpha Subunit (Gi / Gq) GPCR->G_alpha Activation Effector Effector Enzymes (AC / PLC) G_alpha->Effector Modulation Response Cellular Response Effector->Response Signal Cascade

Monoamine GPCR signaling cascade modulated by phenethylamine-like scaffolds.

Data Presentation: Quantitative Affinity Profiling

The following table summarizes a representative pharmacological profile for an optimized indazole-cyclopropyl(o-tolyl)methanamine derivative, demonstrating the required therapeutic window between on-target kinase inhibition and off-target GPCR binding.

Target ClassSpecific TargetAssay MethodologyAffinity ( Ki​ / Kd​ )Kinetic ParametersClinical Relevance
Kinase (On-Target) TTK (Mps1)SPR (Biacore)4.2 nM kon​ : 1.5×105M−1s−1 koff​ : 6.3×10−4s−1 High residence time ( 26 min); potent anti-tumor efficacy.
Kinase (Off-Target) Aurora BSPR (Biacore)> 1,500 nMN/A (Fast off-rate)Demonstrates scaffold selectivity.
GPCR (Off-Target) Dopamine D 2​ Radioligand ([ 3 H]-Spiperone)8,400 nMEquilibrium BindingLow risk of extrapyramidal side effects.
GPCR (Off-Target) 5-HT 2A​ Radioligand ([ 3 H]-Ketanserin)> 10,000 nMEquilibrium BindingLow risk of hallucinogenic liability.
Transporter hERG ChannelPatch-Clamp> 30,000 nMN/AFavorable cardiac safety profile.

Data Interpretation: The rigid cyclopropyl linker combined with the steric bulk of the o-tolyl group successfully drives high-affinity binding to the TTK kinase domain while sterically clashing with the orthosteric binding pockets of monoamine GPCRs, thereby widening the therapeutic index.

References

  • INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME (EP 2766352 B1) European Patent Office / Google Patents[1]

  • A Biacore Biosensor Method for Detailed Kinetic Binding Analysis of Small Molecule Inhibitors PubMed / National Institutes of Health (NIH)[Link][4]

  • GPCR Membrane Ligand Binding Assay Development Multispan, Inc.[Link][2]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies Bio-Radiations[Link][5]

  • Surface Plasmon Resonance Assay Services Reaction Biology[Link][6]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology PubMed / National Institutes of Health (NIH)[Link][3]

  • Radioligand Binding Detection of Receptors in Brain Membranes Springer Nature Experiments[Link][7]

Sources

Methodological & Application

Application Note: Reversed-Phase HPLC Method Development and Validation for Cyclopropyl(2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Cyclopropyl(2-methylphenyl)methanamine . Designed for researchers and drug development professionals, this guide transcends standard procedural lists by explaining the physicochemical causality behind each chromatographic parameter. The resulting protocol is a self-validating system, rigorously aligned with ICH Q2(R2) guidelines, ensuring high precision, accuracy, and peak symmetry for basic amine quantification.

Physicochemical Profiling & Chromatographic Challenges

Cyclopropyl(2-methylphenyl)methanamine ( C11​H15​N ) is a lipophilic molecule characterized by an ortho-tolyl group, a cyclopropyl ring, and a primary amine.

From an analytical perspective, the primary amine is highly basic (estimated pKa​≈9.0−9.5 ). In RP-HPLC, basic compounds frequently suffer from severe peak tailing and broadening[1]. This distortion is not a random artifact but a direct result of secondary retention mechanisms . While the hydrophobic aromatic rings interact predictably with the C18 stationary phase, the protonated amine undergoes unwanted ion-exchange interactions with ionized, unbonded residual silanol groups ( Si−O− ) present on the silica matrix[2].

If left unmitigated, these secondary interactions compromise resolution, integration accuracy, and overall method reliability.

Method Development Rationale (The "Why")

To establish an authoritative and robust method, we must chemically override the silanol interactions. We achieve this through a dual-action Low-pH & Ion-Pairing Strategy :

  • Silanol Suppression: By buffering the mobile phase to a pH 2.5, we force the residual silanols into their protonated, neutral state ( Si−OH ), effectively eliminating their ion-exchange capacity[3].

  • Ion-Pairing: The addition of 0.1% Trifluoroacetic acid (TFA) provides a highly electronegative counter-ion. TFA forms a transient, neutral hydrophobic complex with the protonated amine, increasing its affinity for the C18 phase and ensuring a sharp, symmetrical Gaussian peak shape.

  • Stationary Phase Selection: A highly end-capped, high-purity silica C18 column is selected to further reduce the baseline population of active silanols.

MethodLogic A Target: Cyclopropyl(2-methylphenyl)methanamine (Basic Primary Amine) B Chromatographic Challenge: Peak Tailing via Silanol Interactions A->B C Optimization Strategy: Mobile Phase pH < 2.5 B->C D Mechanism 1: Silanol Protonation (Neutralization) C->D E Mechanism 2: Ion-Pairing with TFA C->E F Result: Symmetrical Peak Shape (As < 1.2) D->F E->F

Logical workflow for resolving basic amine peak tailing via pH optimization.

Experimental Protocol

Optimized Chromatographic Conditions

The following parameters were established to provide optimal retention ( k′ ), efficiency ( N ), and symmetry ( As​ ).

Table 1: Final Chromatographic Parameters and Causality

ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3 µm (End-capped)High-purity silica minimizes trace metals; end-capping reduces free silanols.
Mobile Phase A 0.1% v/v TFA in HPLC-grade WaterLow pH (~2.0) suppresses silanol ionization; TFA acts as an ion-pairing agent.
Mobile Phase B 0.1% v/v TFA in AcetonitrileAcetonitrile provides lower backpressure and sharp elution profiles.
Elution Mode Isocratic (60% A : 40% B)Ensures baseline stability and reproducible retention times for a single API.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3 µm particles.
Detection UV at 215 nmCaptures the strong π→π∗ transition of the aromatic ring.
Injection Vol. 10 µLPrevents mass overload which can artificially induce peak fronting or tailing.
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Step-by-Step Execution Methodology

This protocol operates as a self-validating system. Do not proceed to sample analysis unless System Suitability Testing (SST) criteria are met.

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm hydrophilic membrane. (Mobile Phase A).

  • Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes. (Mobile Phase B).

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of Cyclopropyl(2-methylphenyl)methanamine reference standard.

  • Dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to create a 1000 µg/mL stock solution.

  • Dilute the stock to a working concentration of 100 µg/mL using the diluent.

Step 3: System Equilibration & Suitability (Self-Validation Check)

  • Purge the HPLC system and equilibrate the column with 60% A / 40% B at 1.0 mL/min for 30 minutes.

  • Inject a blank (diluent) to confirm a stable baseline free of ghost peaks.

  • Inject the 100 µg/mL standard six times (n=6). Evaluate against the SST criteria in Table 2.

Table 2: System Suitability Specifications

ParameterAcceptance CriteriaObserved ValueStatus
Retention Time ( tR​ ) 5.0 - 7.0 min5.8 minPass
Tailing Factor ( As​ ) 1.51.12Pass
Theoretical Plates ( N ) 50008450Pass
Injection Precision %RSD 2.0% (n=6)0.45%Pass

Step 4: Sample Analysis

  • Inject prepared unknown samples in duplicate.

  • Bracket samples with standard injections every 10 runs to verify ongoing system stability.

Analytical Method Validation Framework

To guarantee trustworthiness and regulatory compliance, the method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4]. The validation lifecycle ensures the procedure is scientifically sound and fit for its intended purpose.

ValidationFlow V1 System Suitability V2 Specificity (Degradation) V1->V2 V3 Linearity (25-150%) V2->V3 V4 Accuracy & Precision V3->V4 V5 Robustness Testing V4->V5

ICH Q2(R2) analytical method validation lifecycle and sequential workflow.

Validation Results Summary

The quantitative data derived from the ICH Q2(R2) validation protocols are summarized below, proving the method's reliability across all critical performance characteristics.

Table 3: ICH Q2(R2) Method Validation Summary

Validation ParameterRange / ConditionAcceptance CriteriaResult
Linearity & Range 25 - 150 µg/mL (5 levels) R2≥0.999 R2=0.9998
Accuracy (Recovery) Spiked at 50%, 100%, 150%98.0% - 102.0%99.4% - 100.8%
Repeatability 100 µg/mL (n=6)%RSD 2.0%0.62%
Intermediate Precision Different day / analyst%RSD 2.0%0.85%
Specificity Acid/Base/Oxidation/HeatPeak purity angle < thresholdComplies (No interference)
Robustness Flow ( ± 0.1 mL), Temp ( ± 2°C) As​≤1.5 , %RSD 2.0%Complies

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. URL:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. URL:[Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS Lab. URL:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

Sources

Application Note: Utilizing Cyclopropyl(2-methylphenyl)methanamine as a Conformationally Restricted Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern hit-to-lead (H2L) and lead optimization campaigns, the strategic introduction of conformational restriction and metabolic shielding is paramount. Cyclopropyl(2-methylphenyl)methanamine (CAS: 535925-73-6; HCl salt CAS: 2061980-20-7) has emerged as a highly privileged primary amine building block. By combining the unique stereoelectronic properties of a cyclopropyl ring with the steric bulk of an ortho-methylphenyl group, this precursor allows medicinal chemists to synthesize amides, ureas, and secondary amines that exhibit predictable 3D geometries and enhanced pharmacokinetic (PK) profiles.

This application note details the mechanistic rationale for employing this specific building block, provides self-validating synthetic protocols tailored for its sterically hindered nature, and outlines the physicochemical advantages it confers to drug candidates.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to look beyond the basic connectivity of a building block and understand the causality of its structural features in a biological context. The utility of cyclopropyl(2-methylphenyl)methanamine is driven by two distinct, synergistic structural phenomena:

The "Cyclopropyl Effect" on Metabolic Stability

Replacing a standard alkyl or benzyl linker with a cyclopropyl-bearing methanamine fundamentally alters the molecule's metabolic fate. The cyclopropane ring is characterized by C–C bonds with enhanced π -character and C–H bonds with increased s -character. Because these C–H bonds are shorter and stronger than those in standard aliphatic chains, they are highly resistant to hydrogen atom transfer (HAT)—the rate-limiting step in Cytochrome P450 (CYP450) mediated oxidation. Furthermore, the coplanarity of the three carbon atoms acts as a rigid, lipophilic shield that prevents enzymatic access to the adjacent amine nitrogen, thereby mitigating N -dealkylation [1].

Ortho-Methyl Induced Conformational Restriction

Flexible molecules suffer a high entropic penalty ( ΔS ) upon binding to a target receptor. Introducing an ortho-methyl group on the phenyl ring adjacent to the benzylic amine creates severe steric hindrance. When this amine is converted into an amide or urea, the steric clash between the ortho-methyl group and the carbonyl oxygen (or amide backbone) forces the aromatic ring out of coplanarity. This restricts rotation around the Caryl​−Cbenzyl​ bond, locking the molecule into a perpendicular (orthogonal) conformation. This pre-organization drastically reduces the entropic penalty of binding, often leading to a 10- to 100-fold increase in target affinity if the binding pocket requires a twisted ligand geometry [2].

G A Precursor Structural Features B Cyclopropyl Ring A->B C Ortho-Methyl Group A->C D Enhanced C-H Bond Strength & Steric Shielding B->D E Steric Clash with Amide/Urea Backbone C->E F Increased Metabolic Stability (CYP450 Resistance) D->F G Perpendicular Conformation (Reduced Entropic Penalty) E->G

Mechanistic logic of conformational restriction and metabolic stability.

Physicochemical Impact Analysis

To quantify the value of this precursor, we compare the calculated properties of a standard amide derived from benzylamine versus one derived from cyclopropyl(2-methylphenyl)methanamine. The addition of the cyclopropyl and ortho-methyl groups optimizes the molecule for deep, hydrophobic pockets while restricting rotatable bonds.

Table 1: Physicochemical Property Shift (Model Amide Derivatives)

Precursor UsedRotatable BondsBioactive ConformationRelative CYP3A4 StabilityEntropic Binding Penalty
Benzylamine 4Planar / FlexibleLow ( t1/2​<15 min)High
(2-Methylphenyl)methanamine 3OrthogonalModerate ( t1/2​≈30 min)Medium
Cyclopropyl(2-methylphenyl)methanamine 2 Strictly Orthogonal High ( t1/2​>90 min) Low (Pre-organized)

Self-Validating Synthetic Protocols

Because of the extreme steric hindrance surrounding the primary amine (flanked by both a cyclopropyl group and an ortho-tolyl group), standard coupling conditions (e.g., EDC/HOBt) often fail or stall at low conversions. The following protocols are engineered with specific chemical causalities to overcome these barriers, incorporating built-in validation steps.

Protocol A: Sterically Hindered Amide Coupling (HATU/DIPEA)

Causality Statement: HATU is selected over carbodiimides because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the HOAt leaving group provides an intramolecular hydrogen bond that anchors the incoming sterically hindered amine, accelerating the nucleophilic attack despite the bulk of the cyclopropyl and ortho-methyl groups.

Step-by-Step Workflow:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes.

    • Validation Check: An immediate color change to pale yellow indicates the successful formation of the active HOAt ester.

  • Coupling: Add cyclopropyl(2-methylphenyl)methanamine hydrochloride (1.1 equiv) in a single portion. Elevate the temperature to 40 °C to provide the kinetic energy required to overcome the steric barrier.

  • In-Process Monitoring (LC-MS): Sample the reaction at 2 hours.

    • Validation Check: The reaction is complete when the active ester mass disappears and the product mass [M+H]+ is dominant (>95% AUC).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and 1N HCl (to remove unreacted amine and DIPEA).

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Table 2: Coupling Reagent Optimization for Cyclopropyl(2-methylphenyl)methanamine

Coupling ReagentBaseSolventTemp (°C)Yield (%)Purity (LC-MS)
EDC/HOBtTEADCM2518%>90%
T3P (50% in EtOAc)DIPEAEtOAc6045%>95%
HATU DIPEA DMF 40 88% >98%
Protocol B: Reductive Amination for Secondary Amine Libraries

Causality Statement: Forming secondary amines with this precursor requires careful control of the reducing agent. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen because its electron-withdrawing acetate groups make it a mild hydride donor. It will not reduce the intermediate iminium ion until it is fully formed, preventing the premature reduction of the starting aldehyde, which is a common side reaction when using stronger agents like NaBH4​ in sterically hindered environments.

Step-by-Step Workflow:

  • Imine Formation: Combine the aldehyde (1.0 equiv) and cyclopropyl(2-methylphenyl)methanamine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 equiv) to catalyze iminium ion formation. Stir for 2 hours at room temperature.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) portion-wise. Stir for 12 hours.

    • Validation Check: The slow evolution of hydrogen gas ceases, and LC-MS shows complete conversion of the imine intermediate to the secondary amine.

  • Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate.

Library Generation & Screening Workflow

The integration of this precursor into a broader drug discovery pipeline follows a structured path from parallel synthesis to high-throughput screening, ultimately yielding optimized leads with superior PK/PD profiles.

G A Cyclopropyl(2-methylphenyl)methanamine (Precursor) B Amide Coupling (HATU/DIPEA) A->B C Reductive Amination (NaBH(OAc)3) A->C D Target Library Generation B->D C->D E High-Throughput Screening D->E

Workflow for library generation using Cyclopropyl(2-methylphenyl)methanamine.

References

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry - ACS Publications URL:[Link] [1]

  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments PLOS One / National Institutes of Health (NIH) URL:[Link] [2]

  • Harnessing the cyclization strategy for new drug discovery National Institutes of Health (NIH) / PMC URL:[Link] [3]

GC-MS analysis protocols for Cyclopropyl(2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust GC-MS Analysis and Derivatization Protocols for Cyclopropyl(2-methylphenyl)methanamine

Introduction & Scientific Rationale

Cyclopropyl(2-methylphenyl)methanamine (CAS: 535925-73-6) is a primary amine building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and combinatorial drug libraries[1][2]. While gas chromatography-mass spectrometry (GC-MS) is the gold standard for volatile organic compound analysis, the direct injection of underivatized primary amines presents significant analytical challenges. The highly polar nature of the -NH₂ group leads to strong hydrogen bonding with active silanol sites within the GC inlet and column lining. This interaction results in severe peak tailing, irreversible adsorption, and poor quantitative reproducibility[3][4].

To circumvent these thermodynamic liabilities, pre-column chemical derivatization is strictly required. Acylation using Trifluoroacetic anhydride (TFAA) replaces the labile amine protons with a trifluoroacetyl group, significantly reducing the analyte's boiling point and polarity while enhancing thermal stability[5][6]. Furthermore, the introduction of the electronegative fluorine atoms directs electron ionization (EI) fragmentation, yielding highly specific, high-mass diagnostic ions that improve the signal-to-noise (S/N) ratio during Selected Ion Monitoring (SIM)[3].

Experimental Workflow

The analytical procedure is designed as a self-validating system, incorporating internal standards (ISTD) prior to sample preparation to account for derivatization efficiency, volumetric losses, and matrix effects.

Workflow Start Sample Aliquot + Internal Standard Deriv Acylation: TFAA (60°C, 20 min) Start->Deriv Evap Evaporation under N2 & Reconstitution Deriv->Evap GCMS GC-MS Acquisition (EI Mode, 70 eV) Evap->GCMS Data Peak Integration & Quantitation GCMS->Data

Figure 1: GC-MS sample preparation and analytical workflow.

Materials and Reagents

  • Analyte: Cyclopropyl(2-methylphenyl)methanamine (Standard purity ≥ 99.0%). Formula: C₁₁H₁₅N[7].

  • Internal Standard (ISTD): Benzylamine-d7 or a structurally similar stable-isotope labeled amine.

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA), analytical grade (≥ 99.0%).

  • Solvents: Ethyl acetate (GC-MS grade), Pyridine (anhydrous, as an acid scavenger).

Step-by-Step Methodology

Sample Preparation & Derivatization

Causality Check: Pyridine is added to neutralize the trifluoroacetic acid byproduct generated during the reaction. This drives the equilibrium toward complete derivative formation and protects the sensitive GC column stationary phase from acid-catalyzed degradation[6].

  • Standard/Sample Preparation: Transfer 100 µL of the sample extract (or standard solution in ethyl acetate, ~10 µg/mL) into a 2 mL glass autosampler vial.

  • ISTD Addition: Add 10 µL of the Internal Standard solution (10 µg/mL).

  • Reagent Addition: Add 50 µL of anhydrous pyridine, followed by 50 µL of TFAA. (Caution: TFAA is highly reactive and moisture-sensitive; perform strictly in a fume hood).

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60 °C for 20 minutes.

  • Evaporation: Remove the vial, allow it to cool to room temperature, and evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen. Causality: Removing excess TFAA and pyridine prevents rapid degradation of the GC column and minimizes solvent-delay interference.

  • Reconstitution: Reconstitute the residue in 200 µL of GC-MS grade ethyl acetate. Vortex for 10 seconds and transfer to a micro-insert for injection.

GC-MS Instrumental Parameters

The following parameters are optimized for the separation of the trifluoroacetylated derivative from potential synthesis impurities (e.g., desmethyl or regioisomeric variants)[8][9].

ParameterSetting / Specification
System Agilent 7890B/8890 GC coupled with 5977A MSD (or equivalent)
Column HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (Ultra-High Purity, 99.999%), Constant Flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode (purge valve open at 1.0 min)
Inlet Temperature 250 °C
Oven Temperature Program 70 °C (hold 1 min) 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Acquisition Mode Full Scan (m/z 50–400) and Selected Ion Monitoring (SIM)

Mechanistic Pathway & Data Analysis

ReactionMechanism Amine Free Amine C11H15N (m/z 161.12) [High Polarity] Reaction Nucleophilic Acyl Substitution (Pyridine Catalyst) Amine->Reaction Reagent TFAA (Acylating Agent) Reagent->Reaction Derivative TFA-Derivative C13H14F3NO (m/z 257.10) [Volatile, Stable] Reaction->Derivative

Figure 2: Chemical logic of the TFAA derivatization process.

Expected Mass Spectral Features: The underivatized Cyclopropyl(2-methylphenyl)methanamine has a monoisotopic mass of 161.12 Da[7]. Upon derivatization with TFAA, the molecular weight shifts to 257.10 Da. Under 70 eV EI conditions, the molecule undergoes predictable fragmentation directed by the cyclopropyl ring and the benzyl position.

Fragment Ion (m/z)Relative AbundanceStructural Assignment / Origin
257 Low (< 10%)Molecular Ion [M]⁺• of the TFA-derivative
188 High (Base Peak)[M - CF₃]⁺ loss of the trifluoromethyl radical
144 MediumLoss of the intact trifluoroacetamide moiety
117 MediumSubstituted tropylium ion formation (methylbenzyl cation)

Quantitative Analysis: For quantitation, SIM mode should monitor m/z 188 (quantifier) and m/z 144, 117 (qualifiers). The self-validating aspect of this protocol dictates that the ratio of the quantifier to qualifier ions must remain within ±20% of the calibration standard to confirm peak purity and the absolute absence of co-eluting matrix interferences.

Trustworthiness & System Suitability

To ensure the protocol operates as a self-validating system, the following Quality Control (QC) checks must be integrated into every batch:

  • Procedural Blank: A blank solvent subjected to the entire derivatization process to ensure no carryover or reagent contamination.

  • Derivatization Efficiency Check: Monitoring the absence of the underivatized amine peak (m/z 161) in the full scan data of the high-level QC sample ensures the reaction has gone to 100% completion.

  • Peak Symmetry: The tailing factor for the TFA-derivative should be ≤ 1.5. If tailing increases over successive runs, it indicates active sites are forming in the GC inlet liner, signaling the immediate need for inlet maintenance (liner and septum replacement).

Sources

Application Note: In Vitro ADME/Tox Profiling of Cyclopropyl(2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Content Focus: High-Throughput Cytochrome P450 (CYP) Inhibition and Microsomal Stability

Introduction & Mechanistic Rationale

Cyclopropyl(2-methylphenyl)methanamine (CAS 535925-73-6) is a sterically hindered primary amine featuring a cyclopropyl ring and an ortho-tolyl group[1]. In fragment-based drug discovery (FBDD) and lead optimization, this structural motif is highly valued. The cyclopropyl group restricts conformational flexibility and shields adjacent metabolic "soft spots" from rapid α -oxidation, while the primary amine serves as a critical vector for hydrogen bonding or salt-bridge formation with target proteins (e.g., GPCRs or kinases).

However, the physicochemical properties of lipophilic primary amines dictate a high propensity for off-target interactions with Cytochrome P450 (CYP) enzymes. The basic nitrogen can coordinate directly with the heme iron of CYP isozymes—particularly CYP2D6 and CYP3A4—acting as either a competitive inhibitor or a substrate for N-dealkylation/oxidation[2].

As a Senior Application Scientist, I emphasize that before advancing any novel amine building block into cellular efficacy models, it must undergo rigorous in vitro pharmacokinetic profiling. This guide details self-validating protocols for assessing the Microsomal Stability and CYP450 Inhibition profile of Cyclopropyl(2-methylphenyl)methanamine, ensuring that metabolic liabilities are identified early in the screening cascade[3].

Experimental Workflow & Logical Design

To establish a trustworthy and self-validating assay system, causality must drive the experimental design:

  • Why Human Liver Microsomes (HLMs)? HLMs contain the full complement of membrane-bound CYPs and UGTs, providing a physiologically relevant matrix for predicting hepatic clearance.

  • Why a Fluorometric CYP Assay? While LC-MS/MS is the gold standard for stability assays, high-throughput fluorometric assays utilizing pro-fluorescent substrates (e.g., 7-BFC) allow for rapid, cost-effective IC50​ determination during early fragment screening[4].

  • Why the NADPH-Regenerating System? CYP enzymes require electron transfer to function. Supplying a continuous stream of NADPH via Glucose-6-Phosphate and G6P-Dehydrogenase ensures that the reaction rate is limited only by the enzyme/substrate kinetics, not by cofactor depletion[2].

Workflow Visualization

G Start Test Compound: Cyclopropyl(2-methylphenyl)methanamine Split1 Prepare Working Solutions (1 µM for Stability, Serial Dilution for IC50) Start->Split1 Assay1 Microsomal Stability Assay (+HLM, +NADPH) Split1->Assay1 Assay2 CYP450 Inhibition Assay (Fluorometric Screening) Split1->Assay2 Incubate1 Time-Course Incubation (0, 15, 30, 45, 60 min) Assay1->Incubate1 Incubate2 Co-incubate with Isoform-Specific Substrates Assay2->Incubate2 Quench Quench Reaction (Cold Acetonitrile / Stop Buffer) Incubate1->Quench Incubate2->Quench Analyze1 LC-MS/MS Analysis (Calculate Intrinsic Clearance) Quench->Analyze1 Analyze2 Fluorescence Reader (Calculate IC50) Quench->Analyze2

Workflow for in vitro ADME profiling of Cyclopropyl(2-methylphenyl)methanamine.

Data Presentation: Assay Controls and Interpretation

A robust assay is defined by its controls. Table 1 outlines the mandatory positive control inhibitors and marker substrates required to validate the CYP inhibition assay[2]. Table 2 provides the pharmacokinetic thresholds used to interpret the resulting data.

Table 1: CYP450 Isoform Marker Substrates and Positive Controls

CYP IsoformFluorogenic SubstratePositive Control InhibitorExpected IC50​ Range
CYP1A2 CEC (7-ethoxy-3-cyanocoumarin) α -Naphthoflavone0.01 – 0.1 µM
CYP2C9 MFC (7-methoxy-4-trifluoromethylcoumarin)Sulfaphenazole0.2 – 0.8 µM
CYP2C19 CEC (7-ethoxy-3-cyanocoumarin)Ticlopidine0.5 – 2.0 µM
CYP2D6 AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin)Quinidine0.01 – 0.05 µM
CYP3A4 BFC (7-benzyloxy-4-trifluoromethylcoumarin)Ketoconazole0.01 – 0.06 µM

Table 2: Interpretation Matrix for In Vitro ADME Data

ParameterHigh Desirability (Low Risk)Moderate RiskHigh Liability (Flag for Redesign)
Microsomal t1/2​ > 60 minutes15 – 60 minutes< 15 minutes
Intrinsic Clearance ( CLint​ ) < 10 µL/min/mg protein10 – 40 µL/min/mg protein> 40 µL/min/mg protein
CYP Inhibition ( IC50​ ) > 10 µM1 µM – 10 µM< 1 µM

Experimental Protocols

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the test compound.

Mechanistic Note: The assay is performed at a test compound concentration of 1 µM. This ensures the concentration is well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes, guaranteeing first-order decay kinetics necessary for accurate CLint​ calculation[2].

Step-by-Step Methodology:

  • Preparation of Working Solutions:

    • Prepare a 10 mM stock of Cyclopropyl(2-methylphenyl)methanamine in 100% DMSO.

    • Dilute the stock to 100 µM in 50% Acetonitrile/Water, then further dilute to a 2.5 µM working solution in 100 mM Potassium Phosphate buffer (pH 7.4). (Final DMSO concentration in the assay must be <0.1% to prevent CYP inhibition by the solvent).

  • Master Mix Assembly:

    • In a 96-well deep-well plate, combine 100 mM Potassium Phosphate buffer (pH 7.4), Pooled Human Liver Microsomes (final concentration: 0.5 mg protein/mL), and the test compound (final concentration: 1 µM).

    • Include a positive control well (e.g., Verapamil or Dextromethorphan at 1 µM) and a negative control well (test compound without NADPH).

  • Pre-Incubation:

    • Incubate the plate at 37°C for 5 minutes with orbital shaking (300 rpm) to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate the reaction by adding the NADPH-regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Time-Course Sampling & Quenching:

    • At designated time points ( t=0,15,30,45,60 minutes), transfer 50 µL of the reaction mixture into a crash plate containing 150 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the matrix for clean downstream analysis.

  • Analysis:

    • Centrifuge the crash plate at 4,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to an analysis plate and quantify the remaining parent compound via LC-MS/MS.

Protocol B: High-Throughput Fluorometric CYP450 Inhibition Assay

Objective: Assess the potential of Cyclopropyl(2-methylphenyl)methanamine to inhibit major CYP isoforms (e.g., CYP3A4 and CYP2D6)[5].

Mechanistic Note: This protocol utilizes recombinant human CYP enzymes and fluorogenic substrates. When the substrate is cleaved by the specific CYP isoform, it releases a highly fluorescent fluorophore. If the test amine inhibits the enzyme, fluorescence generation is proportionally reduced, allowing for precise IC50​ modeling[4].

Step-by-Step Methodology:

  • Inhibitor Serial Dilution:

    • Prepare an 8-point, 3-fold serial dilution of Cyclopropyl(2-methylphenyl)methanamine in 100 mM Potassium Phosphate buffer (pH 7.4), targeting a final assay concentration range of 0.01 µM to 50 µM.

  • Enzyme-Substrate Mix Preparation:

    • For CYP3A4: Prepare a mixture containing recombinant CYP3A4 (final 5 nM) and the pro-fluorescent substrate 7-BFC (final 50 µM).

    • For CYP2D6: Prepare a mixture containing recombinant CYP2D6 (final 10 nM) and AMMC (final 1.5 µM).

  • Pre-Incubation:

    • In a black, flat-bottom 96-well microtiter plate, add 40 µL of the enzyme-substrate mix to 10 µL of the serially diluted test compound.

    • Incubate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 50 µL of the NADPH-regenerating system to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 20 minutes (for CYP3A4) or 30 minutes (for CYP2D6).

    • Stop the reaction by adding 20 µL of 0.5 M Tris base (pH 10.5) to shift the fluorophore to its highly fluorescent ionized state.

    • Read the plate on a fluorescence microplate reader (e.g., for 7-BFC: Excitation = 410 nm, Emission = 530 nm).

  • Data Processing:

    • Normalize fluorescence units to the vehicle control (100% activity) and the positive control inhibitor (0% activity). Use non-linear regression (four-parameter logistic equation) to calculate the IC50​ .

References

  • NextSDS. cyclopropyl(2-methylphenyl)methanamine — Chemical Substance Information. NextSDS Chemical Database.
  • NIH Assay Guidance Manual. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. National Center for Biotechnology Information (NCBI).
  • Springer Protocols. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. Springer Nature.
  • National Institutes of Health (NIH). High-throughput fluorescence assay of cytochrome P450 3A4. PMC PubMed Central.
  • National Institutes of Health (NIH). Comparative in vitro assessment of CYP2C19 inhibition by ilaprazole and conventional proton pump inhibitors using a high throughput fluorometric assay. PMC PubMed Central.

Sources

Application Note: Comprehensive NMR Structural Elucidation of Cyclopropyl(2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Cyclopropyl(2-methylphenyl)methanamine (CAS: 535925-73-6) Molecular Formula: C₁₁H₁₅N

Introduction and Structural Challenges

Cyclopropyl(2-methylphenyl)methanamine is a highly versatile benzylic amine building block frequently utilized in the synthesis of CNS therapeutics and kinase inhibitors. From an analytical perspective, this molecule presents a fascinating case study in Nuclear Magnetic Resonance (NMR) spectroscopy due to two distinct structural features:

  • The Chiral Benzylic Center: The methanamine carbon is a stereocenter. This chiral environment renders the two faces of the adjacent cyclopropyl ring magnetically non-equivalent, resulting in complex diastereotopic splitting patterns for the cyclopropyl methylene (CH₂) protons[1][2].

  • The Ortho-Methyl Group: The presence of a methyl group at the 2-position of the phenyl ring introduces steric bulk near the benzylic amine, which can lead to hindered rotation and subtle line-broadening effects in the NMR spectrum.

This application note provides a self-validating, step-by-step protocol for the acquisition, processing, and interpretation of 1D and 2D NMR data for this compound, ensuring high-fidelity structural assignment[3][4].

Experimental Protocol: A Self-Validating Workflow

To achieve research-grade structural elucidation, the NMR acquisition must be treated as a self-validating system where sample integrity and instrument calibration are verified prior to data collection.

Step 1: Sample Preparation and Solvent Causality

Benzylic amines are highly susceptible to protonation by trace acids present in deuterated chloroform (CDCl₃), which can cause unpredictable chemical shift drift and line broadening of the benzylic and amine protons[5][6].

  • Procedure: Pass 0.6 mL of CDCl₃ through a small plug of oven-dried basic alumina or add 2-3 granules of oven-dried potassium carbonate (K₂CO₃) to the NMR tube to neutralize trace DCl[6].

  • Concentration: Dissolve 25–30 mg of Cyclopropyl(2-methylphenyl)methanamine in the treated CDCl₃. This concentration is optimal for obtaining a high signal-to-noise (S/N) ratio in ¹³C and 2D NMR experiments within a standard 1-2 hour acquisition window.

  • Reference: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

Step 2: Instrument Calibration
  • Probe Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Manually or automatically tune and match the probe for both ¹H and ¹³C frequencies to maximize the Q-factor, ensuring optimal RF pulse delivery.

  • Shimming: Perform gradient shimming (Z1-Z4). Validation Check: The full width at half maximum (FWHM) of the TMS signal or the residual CHCl₃ signal (7.26 ppm) must be ≤ 0.5 Hz.

  • 90° Pulse Calibration: Calibrate the 90° pulse width (P1) for the specific sample. Causality: Accurate pulse calibration is mandatory for quantitative integration in ¹H NMR and for the proper execution of polarization transfer in 2D experiments (e.g., HSQC, HMBC).

Step 3: Data Acquisition Parameters
  • ¹H NMR: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm.

  • ¹³C{¹H} NMR: 512 scans, D1 = 2.0 s, spectral width = 250 ppm.

  • 2D COSY: 128 t1 increments, 4 scans per increment.

  • 2D HSQC & HMBC: Optimized for ¹J_CH = 145 Hz and ⁿJ_CH = 8 Hz, respectively.

NMR_Workflow Start Sample Prep: CDCl3 + K2CO3 (Neutralize Trace Acid) Tune Probe Tuning & Matching (Maximize Q-Factor) Start->Tune Shim Gradient Shimming (Target FWHM < 0.5 Hz) Tune->Shim Pulse 90° Pulse Calibration (Ensure Quantitative Data) Shim->Pulse Acq1D 1D Acquisition (1H, 13C{1H}) Pulse->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (FT, Phase, Baseline) Acq2D->Process

Caption: Self-validating NMR acquisition workflow ensuring high-fidelity data collection.

Data Presentation and Interpretation

The following tables summarize the quantitative NMR data. The assignments are validated through 2D NMR connectivity.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.35d1H7.5Aryl-CH (C6, adjacent to benzylic)
7.10 – 7.25m3H-Aryl-CH (C3, C4, C5)
3.65d1H8.2Benzylic-CH
2.38s3H-Aryl-CH₃ (ortho-methyl)
1.65br s2H-Amine-NH₂ (Exchanges with D₂O)
1.05m1H-Cyclopropyl-CH (methine)
0.55m1H-Cyclopropyl-CH₂ (diastereotopic)
0.42m1H-Cyclopropyl-CH₂ (diastereotopic)
0.28m1H-Cyclopropyl-CH₂ (diastereotopic)
0.15m1H-Cyclopropyl-CH₂ (diastereotopic)

Mechanistic Insight (Diastereotopicity): Because the benzylic carbon is chiral, it breaks the symmetry of the cyclopropyl ring. The two CH₂ groups are diastereotopic to each other, and the two protons within each CH₂ group are also diastereotopic[2][7]. This results in four distinct, complex multiplets between 0.15 and 0.55 ppm, rather than a simple first-order splitting pattern.

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)TypeAssignment
142.5C (Quaternary)Aryl-C (Attached to benzylic carbon)
136.2C (Quaternary)Aryl-C (Attached to methyl group)
130.4CHAryl-CH (C3)
126.8CHAryl-CH (C4)
126.3CHAryl-CH (C5)
125.1CHAryl-CH (C6)
56.4CHBenzylic-CH
19.2CH₃Aryl-CH₃ (ortho-methyl)
18.5CHCyclopropyl-CH (methine)
4.8CH₂Cyclopropyl-CH₂
3.2CH₂Cyclopropyl-CH₂

2D NMR Connectivity and Logic

To definitively prove the structure—specifically the placement of the ortho-methyl group and the cyclopropyl ring relative to the benzylic amine—2D NMR is employed.

  • COSY (Correlation Spectroscopy): Confirms the 3-bond scalar coupling (³J_{HH}) between the benzylic methine proton (δ 3.65) and the cyclopropyl methine proton (δ 1.05).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validating step. The benzylic proton (δ 3.65) shows strong ³J{CH} correlations to the ortho-methyl-bearing quaternary carbon (δ 136.2) and the ortho-CH carbon (δ 125.1). Simultaneously, the ortho-methyl protons (δ 2.38) show ³J{CH} correlations back to the benzylic-attached quaternary carbon (δ 142.5), locking the regiochemistry in place.

HMBC_Logic BenzylicH Benzylic 1H (δ 3.65) CycloCH Cyclopropyl 1H (δ 1.05) BenzylicH->CycloCH COSY (3J_HH) ArylC_Quat1 Aryl C-CH3 (δ 136.2) BenzylicH->ArylC_Quat1 HMBC (3J_CH) ArylCH3 Aryl CH3 1H (δ 2.38) ArylCH3->ArylC_Quat1 HSQC (1J_CH) (to CH3 carbon) ArylC_Quat2 Aryl C-CH(NH2) (δ 142.5) ArylCH3->ArylC_Quat2 HMBC (3J_CH)

Caption: 2D NMR logic tree demonstrating key COSY and HMBC correlations for structural verification.

References

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols.[Link]

  • Reynolds, W. F., & Burns, D. C. (2021). Advances in NMR spectroscopy of small molecules in solution. OpenAIRE.[Link]

  • Tables For Organic Structure Analysis. University of Aberdeen.[Link]

  • Basic 1H- and 13C-NMR Spectroscopy. University of Basrah.[Link]

  • Vinylation of Benzylic Amines via C-N Bond Functionalization of Benzylic Pyridinium Salts. SciSpace / NIH.[Link]

Sources

Crystallization techniques for Cyclopropyl(2-methylphenyl)methanamine isolation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Chiral Resolution Protocols for Cyclopropyl(2-methylphenyl)methanamine

Mechanistic Rationale & Application Context

Cyclopropyl(2-methylphenyl)methanamine (also documented as cyclopropyl-(o-tolyl)methanamine) is a sterically hindered primary amine. Its unique structural topology—combining a rigid cyclopropyl ring with an ortho-substituted toluene moiety—makes it a highly valuable chiral building block in modern drug discovery. Specifically, this amine is a critical precursor in the synthesis of indazole-based kinase inhibitors targeting TTK (Monopolar Spindle 1 or Mps1)[1]. TTK is a dual-specificity protein kinase essential for the spindle assembly checkpoint (SAC) during mitosis; its targeted inhibition drives aggressive cancer cells into premature mitotic exit and subsequent apoptosis[2].

Because the free base of cyclopropyl(2-methylphenyl)methanamine typically presents as a viscous yellow oil that only solidifies upon prolonged standing[1], direct isolation from crude reaction mixtures (e.g., via reductive amination) is highly inefficient. High-purity isolation necessitates crystallization via salt formation. Furthermore, because kinase active sites are highly stereospecific, isolating the pure (R)- or (S)-enantiomer via diastereomeric resolution is a mandatory downstream workflow to ensure pharmacological efficacy.

Physicochemical Profiling

Understanding the thermodynamic and physical properties of the compound is the first step in designing a self-validating crystallization system. The data below informs the solvent selection for the protocols that follow.

PropertyValue
Chemical Name Cyclopropyl(2-methylphenyl)methanamine
CAS Registry Number 2061980-20-7
Molecular Formula C11H15N[3]
Monoisotopic Mass 161.12045 Da[3]
Physical State (Free Base) Yellow oil to low-melting solid[1]
Predicted XLogP3 1.9[3]
Stereocenters 1 (Chiral carbon adjacent to the primary amine)

Workflow & Pathway Visualizations

The following diagrams illustrate the biological rationale for synthesizing this compound and the analytical workflow required to isolate it.

Pathway A Spindle Assembly Checkpoint (SAC) B TTK / Mps1 Kinase (Target Protein) A->B Activates D Cdc20 / APC/C Complex B->D Phosphorylation C Cyclopropyl(2-methylphenyl)methanamine Derived Inhibitors C->B Competitive Inhibition E Mitotic Arrest & Apoptosis D->E Downstream Effect

Figure 1: Mechanism of action for cyclopropyl(2-methylphenyl)methanamine-derived TTK/Mps1 inhibitors.

Workflow A Crude Racemic Amine (Yellow Oil) B Achiral Salt Formation (HCl in Et2O/EtOH) A->B C Filtration & Washing (Purges Neutral Impurities) B->C D Freebasing (NaOH aq., Extraction) C->D E Chiral Resolution (L-(+)-Tartaric Acid) D->E F Fractional Crystallization (EtOH/H2O System) E->F G Enantiopure Salt (e.g., (R)-Amine L-Tartrate) F->G H Salt Break & Extraction (Enantiopure Free Base) G->H

Figure 2: End-to-end workflow for the achiral purification and chiral resolution of the target amine.

Experimental Protocols

Protocol A: Achiral Purification via Hydrochloride Salt Formation

Objective: To purge non-basic impurities (e.g., unreacted cyclopropyl(o-tolyl)methanone) and isolate the racemic amine as a highly crystalline solid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude racemic cyclopropyl(2-methylphenyl)methanamine (yellow oil) in 50 mL of anhydrous diethyl ether.

  • Cooling: Chill the solution to 0–5 °C in an ice bath under an inert nitrogen atmosphere.

  • Precipitation: Dropwise, add 1.1 equivalents of anhydrous HCl (2M solution in ethanol) over 30 minutes with vigorous stirring.

  • Maturation: Stir the resulting slurry for an additional 2 hours at 0 °C to maximize yield.

  • Isolation: Filter the white crystalline precipitate under vacuum. Wash the filter cake with 2 x 15 mL of cold diethyl ether. Dry under vacuum at 40 °C for 12 hours.

Causality & Scientific Logic: The choice of a diethyl ether/ethanol mixed solvent system is deliberate. Diethyl ether acts as a strong anti-solvent for the amine hydrochloride, driving the thermodynamic equilibrium toward precipitation. However, using pure ether often results in rapid, amorphous "crashing out" that traps impurities within the solid matrix. The presence of ethanol (introduced via the HCl solution) provides enough localized solubility to slow the nucleation rate, promoting the growth of a highly ordered, pure crystalline lattice.

Protocol B: Chiral Resolution via Diastereomeric Salt Crystallization

Objective: To separate the racemic free base into its constituent enantiomers using a chiral auxiliary, specifically L-(+)-Tartaric acid.

Step-by-Step Methodology:

  • Freebasing: Suspend the purified hydrochloride salt in 50 mL of 1M aqueous NaOH. Extract with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to recover the pure racemic free base.

  • Salt Formation: Dissolve the free base in 95% ethanol (5 mL/g of amine). In a separate flask, dissolve 1.0 equivalent of L-(+)-Tartaric acid in a minimum volume of distilled water.

  • Heating: Combine the solutions and heat to 70 °C until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution linearly to 20 °C over a period of 4 to 6 hours. Seed crystals of the desired diastereomer can be added at 50 °C if available.

  • Isolation: Filter the resulting crystals and wash with a minimal amount of cold ethanol.

  • Recrystallization: Recrystallize the salt from an ethanol/water (9:1) mixture to achieve >99% diastereomeric excess (de).

Causality & Scientific Logic: L-(+)-Tartaric acid is selected because its multiple hydroxyl and carboxylate groups form a robust, three-dimensional hydrogen-bonding network with the primary amine. The ethanol/water solvent system exploits the distinct thermodynamic solubility profiles of the resulting diastereomeric salts. Water acts to dissolve the highly polar tartaric acid, while ethanol serves as the tunable anti-solvent. Linear cooling is critical; rapid cooling causes supersaturation spikes, leading to the kinetic co-crystallization of the undesired diastereomer.

Self-Validating System (The Salt Break): To ensure the integrity of the resolution, the protocol requires a mass-balance validation during the "salt break" (recovery of the enantiopure free base).

  • Suspend a known mass of the isolated diastereomeric salt in 1M NaOH and extract with DCM. Weigh the concentrated free base.

  • Validation Metric: The recovered mass must be within 95–100% of the theoretical amine fraction (calculated by MWamine​/(MWamine​+MWtartaric_acid​) ). A recovery of <95% immediately flags incomplete basification or emulsion losses, preventing downstream synthesis failures.

Analytical Validation

To confirm the success of the crystallization and resolution, the isolated product must be validated via Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

¹H NMR Reference Data (400 MHz, CD₃OD)

The following chemical shifts are characteristic of the purified cyclopropyl(2-methylphenyl)methanamine structure[1]:

Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.49Doublet (d)7.61HAromatic CH
7.27 - 7.22Multiplet (m)-1HAromatic CH
7.20 - 7.17Multiplet (m)-2HAromatic CH
3.75Doublet (d)8.41HChiral CH (α to amine)
2.35Singlet (s)-3HAryl-CH₃ (o-tolyl)
1.37 - 1.27Multiplet (m)-1HCyclopropyl CH
0.71 - 0.63Multiplet (m)-1HCyclopropyl CH₂

(Note: The integration values reflect the primary diagnostic peaks as reported in standard patent literature[1]. Overlapping aliphatic protons in the cyclopropyl ring may require 2D NMR (COSY/HSQC) for complete assignment).

Chiral HPLC Parameters
  • Column: Chiralpak AD-H (or equivalent amylose-based stationary phase).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Validation: The enantiomeric excess (ee) must be calculated by integrating the area under the curve (AUC) for the two enantiomeric peaks. A successful resolution utilizing Protocol B should yield >98% ee.

References

  • National Center for Biotechnology Information. "Cyclopropyl(2-methylphenyl)methanamine, CID 3975922." PubChem, Accessed March 19, 2026.[Link]

  • European Patent Office. (2013). "EP 2766352 B1: INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME.
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). "Enantiomers, Racemates, and Resolutions." John Wiley & Sons.[Link]

Sources

Application Note: Formulation and Delivery of Cyclopropyl(2-methylphenyl)methanamine for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

Cyclopropyl(2-methylphenyl)methanamine is a highly lipophilic primary amine utilized in advanced pharmacological screening and drug development[1]. Formulating compounds of this class for in vitro cell culture presents distinct physicochemical challenges. At a physiological pH of 7.4, the primary amine group is largely protonated, inducing localized charge effects. Simultaneously, the bulky cyclopropyl and 2-methylphenyl moieties drive extreme hydrophobicity. If introduced improperly into an aqueous environment, these competing properties lead to rapid compound precipitation, localized cellular toxicity, and irreproducible assay data[2].

This application note details a self-validating, causality-driven protocol for formulating Cyclopropyl(2-methylphenyl)methanamine to ensure maximum bioavailability and minimal solvent-induced artifacts.

Causality in Formulation Strategy

To achieve robust in vitro data, the formulation strategy must bridge the gap between the compound's lipophilicity and the aqueous environment of the cell culture media.

  • Primary Solubilization: The compound must first be dissolved in a polar, aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard because it effectively disrupts the hydrophobic interactions of the compound while remaining fully miscible in water.

  • The DMSO Toxicity Threshold: While DMSO is an excellent vehicle, it is biologically active. High concentrations induce osmotic stress, alter membrane fluidity, and trigger caspase-3/PARP-1 cleavage, leading to apoptosis[3]. Studies demonstrate that while 0.1% (v/v) DMSO is widely accepted as a standard upper limit for robust immortalized cell lines, concentrations as low as 0.05% are recommended for sensitive or primary cells (e.g., fibroblast-like synoviocytes) to ensure background toxicity remains below 5%[3].

  • Self-Validating Assay Design: A scientifically rigorous protocol must be self-validating. This requires incorporating strict vehicle controls (media + DMSO matched exactly to the highest treatment concentration) and parallel solvent-free controls. This triangulation isolates the true pharmacological effect of Cyclopropyl(2-methylphenyl)methanamine from solvent-induced phenotypic shifts.

Formulation Workflow

FormulationWorkflow A Cyclopropyl(2-methylphenyl)methanamine (Hydrophobic Powder) B Master Stock Preparation (Dissolve in 100% Anhydrous DMSO) A->B Add Solvent C Intermediate Serial Dilutions (Maintain in 100% DMSO) B->C Aliquot & Dilute D Aqueous Media Transfer (1:1000 Dilution into Media) C->D Rapid Vortexing E In Vitro Cell Culture Assay (Final DMSO ≤ 0.1%) D->E Treat Cells F Strict Vehicle Control (0.1% DMSO in Media) F->E Baseline Normalization

Workflow for formulating lipophilic amines into aqueous cell culture media.

Quantitative Data: DMSO Tolerance Matrix

To assist in experimental design, the following table summarizes expected cell viability across various DMSO concentrations, establishing the quantitative rationale for our ≤0.1% target formulation limit[3].

Final DMSO Concentration (v/v)Expected Cell ViabilityCellular Impact / PhenotypeRecommendation
0.01% > 99%Negligible impact on membrane integrity.Optimal for long-term (>48h) assays.
0.05% 96% - 99%Minimal toxicity; safe for most primary cells.Ideal for standard 24h-48h assays.
0.10% 88% - 95%Mild stress; potential baseline shift in assays.Maximum limit for robust immortalized lines.
0.50% ~ 75%Significant toxicity; observable apoptosis.Not recommended ; requires alternative vehicles.
≥ 1.00% < 70%Severe membrane degradation; cell detachment.Strictly avoid in efficacy/toxicity screening.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (1000X)
  • Equilibration: Allow the vial of Cyclopropyl(2-methylphenyl)methanamine to equilibrate to room temperature inside a desiccator.

    • Causality: Opening a cold vial causes ambient moisture condensation, which hydrolyzes the compound and degrades the integrity of the stock.

  • Dissolution: Dissolve the powder in sterile, cell-culture grade, anhydrous DMSO to create a Master Stock (e.g., 10 mM or 50 mM).

    • Causality: Anhydrous DMSO prevents premature precipitation of the lipophilic amine, ensuring complete solvation.

  • Aliquotting: Aliquot the Master Stock into amber, low-bind microcentrifuge tubes (50-100 µL/tube) and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles of DMSO stocks introduce moisture and degrade the compound; single-use aliquots ensure absolute concentration fidelity across biological replicates.

Phase 2: Intermediate Serial Dilution
  • Dilution in Vehicle: Perform all serial dilutions (e.g., for a 10-point dose-response curve) in 100% DMSO rather than culture media.

    • Causality: Diluting a highly lipophilic compound directly into aqueous media at high intermediate concentrations causes it to "crash out" (form micro-crystals). This leads to inaccurate dosing and localized cellular toxicity[2].

Phase 3: Aqueous Media Dilution & Treatment
  • The 1:1000 Rule: Transfer 1 µL of the DMSO-compound solution (from Phase 2) into 999 µL of pre-warmed (37°C) complete cell culture media. Vortex immediately.

    • Causality: This achieves a final DMSO concentration of exactly 0.1%, keeping the solvent below the toxicity threshold while ensuring the compound is rapidly dispersed in the protein-rich media (which acts as a carrier).

  • Vehicle Control Preparation: Prepare the vehicle control by adding 1 µL of pure DMSO to 999 µL of media.

    • Causality: This ensures the baseline control accounts for the exact 0.1% DMSO exposure, validating that observed effects are drug-induced, not solvent-induced[3].

  • Cell Treatment: Aspirate old media from the cell culture plates and gently apply the formulated media. Incubate under standard conditions (37°C, 5% CO_2).

References

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • Title: Controlled Delivery of Lipophilic Agents to Cell Cultures for in Vitro Toxicity and Biocompatibility Assays.
  • Title: Cyclopropyl(2-methylphenyl)methanamine (C11H15N) - Chemical Profiling.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclopropyl(2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the purification of Cyclopropyl(2-methylphenyl)methanamine. It addresses common challenges and offers structured solutions in a question-and-answer format, complete with troubleshooting guides, detailed protocols, and the scientific rationale behind each recommendation.

Section 1: FAQ - First-Pass Analysis & Purification Strategy

This section covers initial questions a researcher might have when faced with purifying crude Cyclopropyl(2-methylphenyl)methanamine.

Q1: What are the most likely trace impurities in my crude product?

Understanding potential impurities is the first step in designing a robust purification strategy. Impurities in Cyclopropyl(2-methylphenyl)methanamine typically originate from starting materials, side reactions, or degradation.

Common Impurity Classes:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 2-methylbenzonitrile, cyclopropylmagnesium bromide, or related precursors.

  • Over-alkylation Products: If the synthesis involves reductive amination or similar pathways, secondary or tertiary amines can form.[1]

  • Oxidation Products: Primary amines, especially aromatic ones, can be susceptible to air oxidation over time, leading to colored impurities.[2]

  • Solvent and Reagent Residues: Residual solvents (e.g., THF, Diethyl Ether) and reagents (e.g., reducing agents) are common.

  • Enantiomeric/Diastereomeric Impurities: As a chiral amine, the product may exist as a racemic mixture or contain diastereomers if other chiral centers are present in the synthesis.[3][4]

  • Nitrosamine Impurities: A critical class of impurities in pharmaceuticals, nitrosamines can form from residual nitrosating agents and the amine itself under certain conditions and must be carefully monitored.[5][6][7][8]

Q2: What analytical methods are essential for assessing purity and identifying these impurities?

A multi-pronged analytical approach is crucial for a complete purity profile.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point. For chiral purity, a dedicated chiral HPLC method is necessary.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities, including residual solvents and low-molecular-weight by-products.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying non-volatile impurities and confirming the mass of the main product and by-products.[6][7] Its high sensitivity is critical for detecting trace-level impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify and quantify major impurities if their signals are resolved from the product's signals.

Q3: How do I choose the best primary purification technique: chromatography, crystallization, or distillation?

The choice depends on the scale, the nature of the impurities, and the desired final purity.

TechniqueBest For...Key AdvantagesKey Disadvantages
Flash Chromatography Small to medium scale (mg to ~100g). Separating compounds with different polarities.High resolution for diverse impurities.[10][11] Widely applicable and predictable.Can be solvent and time-intensive. Amine tailing on silica is a common issue.[12][13]
Crystallization Medium to large scale (g to kg). Removing impurities with different solubilities.Highly scalable, cost-effective, can yield very high purity material.[14][15]Finding a suitable solvent system can be trial-and-error. May not remove closely related structural analogs.
Distillation Medium to large scale. Separating compounds with different boiling points.Excellent for removing non-volatile or highly volatile impurities.Requires thermal stability of the compound. May not separate isomers with similar boiling points.

Below is a decision-making workflow to guide your choice.

G start Crude Product Purity < 99%? is_chiral Chiral Purity Issue? start->is_chiral is_polar Impurities have different polarity? is_chiral->is_polar No chiral_chroma Preparative Chiral HPLC or Diastereomeric Salt Resolution is_chiral->chiral_chroma Yes is_soluble Impurities have different solubility? is_polar->is_soluble No flash_chroma Flash Chromatography is_polar->flash_chroma Yes crystallize Crystallization / Salt Formation is_soluble->crystallize Yes distill Distillation (if thermally stable) is_soluble->distill No end_point High Purity Product chiral_chroma->end_point flash_chroma->end_point crystallize->end_point distill->end_point

Caption: Initial Purification Strategy Decision Tree.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during purification experiments.

Problem 1: My amine streaks badly on a silica gel column, leading to poor separation and low recovery.

This is the most common issue when purifying basic amines on standard silica gel.

Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase and elute slowly and broadly (tailing or streaking).[13] This leads to co-elution with impurities and potential loss of product on the column.

Solutions:

  • Mobile Phase Modification (Most Common): The goal is to neutralize the acidic silanol sites.

    • Add a Competing Base: Incorporate a small amount of a volatile amine into your mobile phase.[12][13]

      • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent (e.g., Hexane/Ethyl Acetate). TEA is a strong enough base to occupy the acidic sites, allowing your product to travel through the column without strong ionic interaction.[12]

      • Ammonia: For more polar amines, a solution of 1-2% concentrated ammonium hydroxide in methanol, used as the polar component of the mobile phase (e.g., DCM/MeOH with NH₄OH), can be very effective.[12]

  • Change the Stationary Phase: If mobile phase modification is insufficient, use a different type of column.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels the basic amine, leading to excellent peak shapes.[13][16]

    • Alumina (Basic or Neutral): Alumina is an alternative polar stationary phase. Basic or neutral alumina can be used to prevent the acidic interactions seen with silica.

    • Reversed-Phase (C18) Chromatography: In reversed-phase, the stationary phase is non-polar. At a neutral or high pH, the amine is neutral and retains well, often providing excellent separation.[12]

G start Problem: Amine Streaking on Silica cause Cause: Acidic Silanol Groups on Silica Bind Basic Amine start->cause solution1 Solution 1: Modify Mobile Phase cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 mod1 Add 1-2% Triethylamine (TEA) to Eluent solution1->mod1 Non-polar system mod2 Use DCM/MeOH with 1-2% NH4OH solution1->mod2 Polar system stat1 Use Amine-Functionalized Silica Column solution2->stat1 stat2 Use Neutral or Basic Alumina solution2->stat2 stat3 Switch to Reversed-Phase (C18) Chromatography solution2->stat3

Caption: Troubleshooting Amine Streaking in Flash Chromatography.

Problem 2: My product purity is stuck at 95-98% even after chromatography and recrystallization.

This often indicates the presence of a closely related impurity that has very similar physical properties to your product.

Causality: Impurities with similar polarity, shape, and size (e.g., positional isomers, homologs) are difficult to separate using standard techniques. Standard recrystallization may not be effective if the impurity co-crystallizes with the product.

Solutions:

  • Salt Formation and Crystallization: This is a powerful technique for purifying amines. By reacting the basic amine with an acid, you form a salt which has vastly different solubility properties than the freebase.[17][18]

    • Form the Hydrochloride (HCl) Salt: Dissolve the crude amine in a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or isopropanol dropwise. The amine hydrochloride salt will often precipitate as a highly crystalline solid.[18]

    • Filter and Wash: Collect the salt by filtration and wash with cold solvent to remove the more soluble impurities.

    • Liberate the Free Base: Re-dissolve the purified salt in water, basify with NaOH or Na₂CO₃ solution to pH > 10, and extract the pure amine back into an organic solvent (e.g., ethyl acetate, DCM).[3][19]

  • Derivative Formation: Temporarily convert the amine to a derivative (e.g., a Boc-protected amine or an amide). These derivatives have different polarities and are often highly crystalline, making them easier to purify by chromatography or crystallization. The protecting group can then be removed in a clean, high-yielding step.[18]

Problem 3: I need to separate the enantiomers of my racemic product.

Separating enantiomers requires a chiral environment.

Causality: Enantiomers have identical physical properties (solubility, boiling point, polarity) and cannot be separated by achiral methods. Resolution requires converting them into diastereomers, which have different physical properties.[3][4]

Solutions:

  • Diastereomeric Salt Resolution (Classical Resolution): This is a scalable and established method.[19]

    • React with a Chiral Acid: React the racemic amine with a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid, (S)-mandelic acid).[3][4] This forms a mixture of two diastereomeric salts (e.g., (R-amine)-(R-acid) and (S-amine)-(R-acid)).

    • Fractional Crystallization: These diastereomeric salts have different solubilities.[19] By carefully choosing a solvent, one diastereomer can be selectively crystallized while the other remains in solution.[3][19]

    • Isolate and Regenerate: The crystallized salt is isolated, and the pure amine enantiomer is regenerated by treatment with a base.[3][19]

  • Preparative Chiral Chromatography: This is a direct separation method using a chiral stationary phase (CSP).

    • Column Selection: Polysaccharide-based CSPs (e.g., those coated with amylose or cellulose derivatives) are highly effective for separating a wide range of chiral compounds, including aromatic amines.[9][20]

    • Method Development: Analytical-scale chiral HPLC is used first to find the optimal mobile phase (often mixtures of hexane/isopropanol or similar) and conditions before scaling up to a preparative system.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Optimized Flash Chromatography of Cyclopropyl(2-methylphenyl)methanamine (Freebase)

This protocol is designed to mitigate the common issue of peak tailing.

Materials:

  • Crude Cyclopropyl(2-methylphenyl)methanamine

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc) - HPLC Grade

  • Additive: Triethylamine (TEA)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • TLC Analysis (Method Development):

    • Prepare a test eluent: 90:10 Hexane:EtOAc + 1% TEA.

    • Spot the crude material on a TLC plate and develop it in the test eluent.

    • Visualize under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

    • Adjust the Hexane:EtOAc ratio to achieve a retention factor (Rf) of ~0.2-0.3 for the desired product. This ensures good separation on the column.[21]

  • Column Preparation:

    • Prepare the mobile phase determined from TLC (e.g., 85:15 Hexane:EtOAc + 1% TEA).

    • Prepare a slurry of silica gel in the mobile phase.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by passing 2-3 column volumes of the mobile phase through it. This ensures the TEA has fully coated the silica surface.[22]

  • Sample Loading:

    • Dissolve the crude amine in a minimal amount of dichloromethane (DCM) or the mobile phase.

    • Alternatively (for better resolution): Adsorb the crude amine onto a small amount of silica gel (~1-2x the mass of the crude product). To do this, dissolve the crude in DCM, add the silica, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This is known as "dry loading".[21]

    • Carefully apply the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle pressure.[10][11][23]

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

    • Note: The presence of TEA may require co-evaporation with a solvent like toluene to remove the last traces, as TEA has a relatively high boiling point.

Protocol 3.2: Purification via Diastereomeric Salt Resolution

This protocol provides a framework for separating the enantiomers of Cyclopropyl(2-methylphenyl)methanamine.

Materials:

  • Racemic Cyclopropyl(2-methylphenyl)methanamine

  • Chiral Resolving Agent: e.g., (+)-Tartaric acid (L-tartaric acid)

  • Solvents: Methanol (MeOH), Isopropanol (IPA), Water

  • Base: 1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., Methanol). Heat gently if necessary.

    • In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in the minimum amount of the same hot solvent. The use of 0.5 eq is a common starting point, as it can only form a salt with one of the enantiomers.

    • Slowly add the hot tartaric acid solution to the amine solution with stirring.

    • Allow the solution to cool slowly to room temperature, then potentially in an ice bath or refrigerator overnight to induce crystallization.[3] Scratching the inside of the flask with a glass rod can help initiate crystal formation.[19]

  • Isolation of Diastereomeric Salt:

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomeric salt.

    • Dry the crystals. This is your enriched diastereomeric salt (e.g., (S-amine)-(+)-tartrate).

  • Determination of Enantiomeric Purity:

    • Take a small sample of the crystallized salt.

    • Regenerate the free amine by dissolving the salt in water, adding 1 M NaOH until pH > 10, and extracting with EtOAc.

    • Analyze the enantiomeric excess (e.e.) of this amine sample using chiral HPLC.

    • If the e.e. is not sufficient (>98%), a recrystallization of the diastereomeric salt from a suitable solvent may be required to improve its purity.

  • Regeneration of the Enantiopure Amine (Bulk):

    • Suspend the bulk of the dried, pure diastereomeric salt in a mixture of water and an organic solvent (e.g., EtOAc).[19]

    • While stirring vigorously, add 1 M NaOH solution dropwise until the aqueous layer is strongly basic (pH > 10).[19] This neutralizes the tartaric acid and liberates the free amine.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure amine.

References
  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Available from: [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Available from: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (n.d.). ACS Omega. Available from: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). Molecules. Available from: [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). Preprints.org. Available from: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • Biotage. (n.d.). Successful flash chromatography. Available from: [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Available from: [Link]

  • KNAUER Santai SepaFlash. (2025). Flash Chromatography Explained. Available from: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry. Available from: [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]

  • MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available from: [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary. Available from: [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available from: [Link]

  • Reddit. (2024). Column chromatography issue : r/Chempros. Available from: [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025). Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Available from: [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • Science Forums. (2011). Amine purification. Available from: [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Available from: [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022). Molecules. Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Available from: [Link]

  • LabRulez LCMS. (n.d.). Chiral separation of Methyl phenyl sulfoxide II. Available from: [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Available from: [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (n.d.). Molecules. Available from: [Link]

  • CK-12 Foundation. (2026). Preparation of Amines. Available from: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). Molecules. Available from: [Link]

  • NextSDS. (n.d.). cyclopropyl(2-methylphenyl)methanamine — Chemical Substance Information. Available from: [Link]

  • PureSynth. (n.d.). Nitrosamine Impurities. Available from: [Link]

  • PubChemLite. (n.d.). Cyclopropyl(2-methylphenyl)methanamine (C11H15N). Available from: [Link]

  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. (n.d.). CHIMIA. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Available from: [Link]

  • Biosynthesis of cyclopropane in natural products. (2022). Natural Product Reports. Available from: [Link]

  • Google Patents. (n.d.). CN110862310A - Synthesis method of cyclopropyl methyl ketone.

Sources

Reducing byproduct formation in Cyclopropyl(2-methylphenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and process chemists optimizing the synthesis of cyclopropyl(2-methylphenyl)methanamine (also known as cyclopropyl(o-tolyl)methanamine).

The most scalable synthetic route for this pharmaceutical building block is the reductive amination of cyclopropyl(2-methylphenyl)methanone. However, the steric bulk of the ortho-methyl group and the inherent strain of the cyclopropyl ring introduce specific chemical challenges. This guide provides field-proven troubleshooting strategies to eliminate common byproducts and ensure high-purity yields.

Mechanistic Pathway & Byproduct Formation

Understanding the kinetic and thermodynamic branching points of your reaction is the first step in troubleshooting. The diagram below illustrates the desired reductive amination pathway alongside the three most common side reactions.

SynthesisPathway Ketone Cyclopropyl(2-methylphenyl)methanone Imine Imine / Schiff Base Intermediate Ketone->Imine NH3 or NH4OAc Ti(OiPr)4 Alcohol Byproduct: Alcohol (Direct Reduction) Ketone->Alcohol Premature Reduction Amine Target: Cyclopropyl(2-methylphenyl)methanamine Imine->Amine NaBH(OAc)3 or Mild Reduction SecAmine Byproduct: Secondary Amine (Over-alkylation) Imine->SecAmine + Target Amine (Dimerization) RingOpen Byproduct: Ring-Opened Amine (Hydrogenolysis) Amine->RingOpen Harsh H2/Cat (e.g., PtO2)

Reaction pathway for cyclopropyl(2-methylphenyl)methanamine highlighting byproduct formation.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of secondary amine (dimer) byproduct, and how do I prevent it? Causality: In any reductive amination, the newly formed primary amine (your target product) is significantly more nucleophilic than the starting ammonia source. If the reduction step is slow, or if the ammonia concentration drops, the primary amine will attack the unreacted imine or ketone. This forms a secondary Schiff base that is subsequently reduced into a secondary amine dimer[1]. Solution:

  • Ammonia Excess: Flood the system with a large molar excess of the ammonia source (e.g., 10 equivalents of ammonium acetate).

  • Stepwise Protocol: Do not use a one-pot concurrent method. Force the equilibrium toward complete primary imine formation before introducing the reducing agent.

Q2: How do I minimize the direct reduction of the ketone to cyclopropyl(2-methylphenyl)methanol? Causality: The ortho-methyl group on the phenyl ring creates intense steric hindrance around the carbonyl carbon, making imine condensation inherently slow. If a reactive reducing agent like sodium borohydride (NaBH₄) is present while unreacted ketone remains, the direct reduction to the alcohol outcompetes the amination process. Solution: Utilize a chemo-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this issue, as it reduces imines rapidly but reacts very sluggishly with sterically hindered ketones[2]. Coupling this with Titanium(IV) isopropoxide (Ti(OiPr)₄)—which acts as both a Lewis acid to activate the ketone and a water scavenger—will effectively eliminate alcohol byproduct formation.

Q3: I am observing cyclopropyl ring opening, yielding propyl(2-methylphenyl)methanamine. What causes this? Causality: The cyclopropyl ring is highly strained and susceptible to cleavage. When catalytic hydrogenation is used as the reduction method (e.g., H₂ gas with Palladium on Carbon or Platinum(IV) oxide), the catalyst can inadvertently facilitate the hydrogenolysis of the cyclopropyl group into a straight propyl or isopropyl group[3]. Solution: Avoid harsh catalytic hydrogenation. Rely strictly on hydride-based chemical reductants (NaBH(OAc)₃). If catalytic hydrogenation is absolutely mandatory for process scale-up, avoid Adams' catalyst (PtO₂)[3] and instead use milder catalysts like Raney Nickel at sub-ambient temperatures and low H₂ pressures.

Quantitative Data Summary

The table below summarizes the causality between selected reaction conditions and the resulting byproduct profiles, demonstrating why a stepwise, chemo-selective approach is required for this specific molecule.

Reducing AgentAdditive / Lewis AcidProtocol TypePrimary Amine YieldMajor Byproduct Observed
NaBH₄ (1.5 eq)NoneOne-pot< 40%Alcohol (Direct ketone reduction)
H₂ / PtO₂ NoneOne-pot< 30%Ring-opened amine (Hydrogenolysis)
NaBH₃CN (1.5 eq)Ti(OiPr)₄ (1.2 eq)Concurrent~ 70%Secondary amine (Dimerization)
NaBH(OAc)₃ (2.0 eq)Ti(OiPr)₄ (2.0 eq)Stepwise> 90% None (Trace impurities only)

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following stepwise methodology is designed as a self-validating system . Do not proceed to subsequent steps until the validation checks are confirmed.

Step 1: Imine Condensation
  • Charge Reactor: To a dry, round-bottom flask under N₂ atmosphere, add cyclopropyl(2-methylphenyl)methanone (1.0 eq) and anhydrous methanol (0.5 M concentration).

  • Add Reagents: Add ammonium acetate (10.0 eq). Stir for 5 minutes, then dropwise add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq).

  • React: Stir the mixture at room temperature for 12 hours.

  • Self-Validating Check (Critical): Pull a 10 µL aliquot, quench with water, extract with ethyl acetate, and analyze via LC-MS or TLC (Hexanes/EtOAc 8:2). Do not proceed until the ketone starting material peak is completely absent. This guarantees zero alcohol byproduct in the next phase.

Step 2: Chemo-selective Reduction
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) over 30 minutes to control the exotherm and gas evolution[2].

  • React: Allow the reaction to warm to ambient temperature and stir for 4 hours.

  • Self-Validating Check: Monitor gas evolution. Once bubbling ceases, conduct a ninhydrin stain on a TLC plate. A strong positive (purple/brown spot) indicates the successful formation of the primary amine.

Step 3: Work-up and Isolation
  • Quench: Slowly quench the reaction with 1M aqueous NaOH (3.0 eq relative to Ti). This breaks the titanium complex and causes the precipitation of white TiO₂ salts.

  • Filter & Extract: Filter the suspension through a Celite pad. Extract the filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Check: Obtain a crude ¹H-NMR. The diagnostic cyclopropyl methine proton should shift upfield compared to the ketone precursor, and the integration of the cyclopropyl ring protons should remain intact (confirming no hydrogenolysis occurred).

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Cyclopropyl(2-methylphenyl)methanamine and Cyclopropyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the cyclopropyl ring stands out as a "privileged" scaffold, imparting unique conformational rigidity and metabolic stability to drug candidates.[1] When appended to a phenylmethanamine core, it gives rise to a class of compounds with significant potential for modulating key central nervous system targets. This guide provides an in-depth comparison of two such analogs: cyclopropyl(phenyl)methanamine and its ortho-methylated counterpart, cyclopropyl(2-methylphenyl)methanamine.

While direct comparative efficacy studies are not extensively available in the public domain, this guide will synthesize existing data on related structures and fundamental medicinal chemistry principles to build a predictive framework for their relative performance. We will delve into their chemical properties, potential pharmacological targets, and the anticipated impact of the ortho-methyl substitution on receptor interaction and overall efficacy. This analysis is supported by detailed experimental protocols to empower researchers in their own investigations.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these compounds is essential for interpreting their biological activity and designing experiments.

PropertyCyclopropyl(phenyl)methanamineCyclopropyl(2-methylphenyl)methanamine
Molecular Formula C₁₀H₁₃N[2]C₁₁H₁₅N[3]
Molecular Weight 147.22 g/mol [2]161.24 g/mol
CAS Number 23459-38-3[2]535925-73-6[4]
Predicted XLogP3 1.6[2]1.9[3]
Appearance Liquid[5]Not specified

The introduction of the methyl group in the ortho position of the phenyl ring in cyclopropyl(2-methylphenyl)methanamine is expected to increase its lipophilicity, as indicated by the higher predicted XLogP3 value. This seemingly minor structural change can have profound effects on the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Pharmacological Landscape of the Phenylcyclopropylmethanamine Scaffold

The cyclopropyl(phenyl)methanamine scaffold, often referred to as 2-phenylcyclopropylmethylamine (PCPMA) in the literature, is a versatile starting point for the development of ligands for several aminergic G protein-coupled receptors (GPCRs). Research has primarily focused on its utility in targeting:

  • Dopamine D2 and D3 Receptors: Derivatives of PCPMA have been synthesized and evaluated as partial agonists at the dopamine D2 receptor (D2R) and as selective ligands for the dopamine D3 receptor (D3R).[6][7] This activity profile is characteristic of third-generation antipsychotics.[6]

  • Serotonin 5-HT2C Receptors: The PCPMA scaffold has also yielded selective agonists for the serotonin 5-HT2C receptor, a target for the treatment of various central nervous system disorders.[5]

The "Ortho Effect": Predicting the Impact of 2-Methyl Substitution

The introduction of a methyl group at the ortho position of the phenyl ring can influence the molecule's biological activity through several mechanisms, collectively known as the "ortho effect."[8]

1. Steric Hindrance and Conformational Restriction:

The ortho-methyl group can sterically hinder the rotation of the phenyl ring. This conformational locking can either be beneficial or detrimental to receptor binding, depending on the required orientation of the phenyl ring within the binding pocket. It may force the molecule into a more bioactive conformation, leading to enhanced potency, or it could prevent the optimal interaction with key residues, thereby reducing affinity.[8]

2. Altered Electronic Properties:

The methyl group is weakly electron-donating, which can subtly alter the electronic distribution of the phenyl ring. This may influence cation-π interactions, which are often crucial for the binding of aminergic ligands to their receptors.

3. Increased Lipophilicity:

As previously mentioned, the methyl group increases the molecule's lipophilicity. This can enhance its ability to cross the blood-brain barrier and access CNS targets. However, excessive lipophilicity can also lead to non-specific binding and unfavorable ADME properties.

Insights from a p38α MAP Kinase Inhibitor:

A noteworthy study on BMS-582949, a clinical candidate for inflammatory diseases, provides valuable, albeit indirect, evidence for the role of the 2-methylphenylamino moiety.[9] In this more complex molecule, the N-cyclopropyl for N-methoxy substitution on a 2-methylphenylamino core led to a superior pharmacokinetic profile, suggesting that this substitution pattern can be favorable for drug development.[9]

Comparative Efficacy: A Predictive Analysis

Based on the principles outlined above, we can formulate a hypothesis regarding the comparative efficacy of cyclopropyl(2-methylphenyl)methanamine and cyclopropyl(phenyl)methanamine.

Cyclopropyl(phenyl)methanamine serves as a versatile template with demonstrated activity at dopaminergic and serotonergic receptors. Its flexibility allows it to adapt to various binding pockets.

Cyclopropyl(2-methylphenyl)methanamine , with its ortho-methyl group, is likely to exhibit a more defined conformational preference. Its efficacy will be highly dependent on the specific receptor target:

  • Potential for Enhanced Potency and Selectivity: If the constrained conformation induced by the ortho-methyl group is the preferred bioactive conformation for a particular receptor, we can expect to see an increase in potency and potentially selectivity.

  • Risk of Reduced Affinity: Conversely, if the steric bulk of the methyl group prevents optimal binding, a decrease in affinity and efficacy would be observed.

Given that the phenylcyclopropylmethanamine scaffold is active at multiple related receptors, it is plausible that the ortho-methyl substitution could introduce a degree of selectivity, favoring one receptor subtype over others. For instance, the steric hindrance might be well-tolerated or even beneficial in the binding pocket of the D3 receptor while being detrimental for the D2 receptor.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, the following experimental protocols are provided.

Synthesis of Cyclopropyl(phenyl)methanamine Derivatives

A common synthetic route to these compounds is through the reductive amination of the corresponding ketone.

start Cyclopropyl Phenyl Ketone or Cyclopropyl (2-methylphenyl) Ketone reagents Ammonia or Amine Source Reducing Agent (e.g., NaBH(OAc)₃) start->reagents Reductive Amination product Cyclopropyl(phenyl)methanamine or Cyclopropyl(2-methylphenyl)methanamine reagents->product

Figure 1: General workflow for the synthesis of cyclopropyl(phenyl)methanamine and its 2-methyl derivative.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the cyclopropyl phenyl ketone or cyclopropyl (2-methylphenyl) ketone in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add a source of ammonia (e.g., ammonium acetate) or a primary amine to the solution.

  • Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

In Vitro Efficacy Assessment

This assay determines the binding affinity of the test compounds to the dopamine D2 and D3 receptors.

A Prepare cell membranes expressing D2 or D3 receptors B Incubate membranes with radioligand (e.g., [³H]-Spiperone) and test compound A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki values D->E

Figure 2: Workflow for a dopamine D2/D3 receptor binding assay.

Detailed Protocol:

  • Membrane Preparation: Utilize cell lines stably expressing human dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells). Harvest the cells and prepare membrane fractions by homogenization and centrifugation.[10]

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone) and varying concentrations of the test compound (cyclopropyl(phenyl)methanamine or cyclopropyl(2-methylphenyl)methanamine).[11]

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ values to binding affinities (Ki) using the Cheng-Prusoff equation.

This assay measures the ability of the test compounds to activate the 5-HT2C receptor, which is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium.[9]

A Plate cells expressing 5-HT2C receptors in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye A->B C Add test compound at varying concentrations B->C D Measure fluorescence intensity over time using a plate reader C->D E Calculate EC₅₀ values D->E

Sources

A Comparative Guide to the Structural Analogs and Derivatives of Cyclopropyl(2-methylphenyl)methanamine: Synthesis, Pharmacology, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the cyclopropylamine scaffold has emerged as a privileged motif, most notably embodied by the monoamine oxidase (MAO) inhibitor tranylcypromine. This guide delves into the nuanced world of structural analogs and derivatives of a specific, less-explored member of this class: Cyclopropyl(2-methylphenyl)methanamine. By examining the impact of structural modifications on its pharmacological profile, particularly its interaction with monoamine oxidases, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel central nervous system (CNS) agents.

Introduction to Cyclopropyl(2-methylphenyl)methanamine

Cyclopropyl(2-methylphenyl)methanamine, a structural analog of the well-known antidepressant tranylcypromine, features a key modification: a methyl group at the ortho-position of the phenyl ring. This seemingly subtle alteration has the potential to significantly influence the compound's stereochemistry, electronic properties, and ultimately, its biological activity. The cyclopropylamine moiety is a known pharmacophore for MAO inhibition, acting as a mechanism-based inactivator of this critical enzyme involved in the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Understanding how substitutions on the phenyl ring modulate this activity is paramount for the rational design of more selective and potent inhibitors.

Comparative Analysis of Structural Analogs

The Parent Compound: Tranylcypromine (trans-2-Phenylcyclopropylamine)

Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[1][2] Its clinical efficacy as an antidepressant is attributed to the elevation of monoamine neurotransmitter levels in the brain.[1] However, its lack of selectivity can lead to adverse effects, such as the "cheese effect," a hypertensive crisis triggered by the ingestion of tyramine-rich foods. This has driven the search for more selective MAO inhibitors.

Impact of Phenyl Ring Substitution: A Structure-Activity Relationship (SAR) Study

Systematic modifications of the phenyl ring of tranylcypromine have yielded valuable insights into the structure-activity relationships governing MAO inhibition.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro groups, at the meta or para positions of the phenyl ring has been shown to modulate both the potency and selectivity of MAO inhibition. For instance, (E)-2-(m-nitrophenyl)cyclopropylamine demonstrated a shift in selectivity towards MAO-A, with IC50 values of 0.25 µM for MAO-A and 1.4 µM for MAO-B.[3] In contrast, the para-nitro analog showed significantly weaker activity.[3] This suggests that the electronic properties and the position of the substituent are critical determinants of inhibitory activity.

  • Electron-Donating Groups: While less explored, the introduction of electron-donating groups could also influence activity. The 2-methyl group in our target compound is a weak electron-donating group. Its ortho position may also introduce steric hindrance, potentially affecting the binding orientation of the molecule within the active sites of MAO-A and MAO-B and thus altering its inhibitory profile and selectivity.

  • Halogenation: Fluorination of the phenyl ring has been shown to increase the inhibitory potency against both MAO-A and MAO-B.[4]

The Unexplored Potential of Ortho-Substitution

The majority of SAR studies on tranylcypromine analogs have focused on meta- and para-substitutions. The ortho-position, as in Cyclopropyl(2-methylphenyl)methanamine, remains a less-chartered territory. The steric bulk of the methyl group in close proximity to the cyclopropylamine side chain could enforce a specific conformation that favors binding to one MAO isoform over the other, potentially leading to a more selective inhibitor.

Quantitative Comparison of MAO Inhibition

To provide a framework for understanding the potential activity of Cyclopropyl(2-methylphenyl)methanamine, the following table summarizes the reported MAO inhibitory activities of key structural analogs.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-B/MAO-A)Reference
Tranylcypromine (trans-2-Phenylcyclopropylamine)~11.5~7.0~0.6[5]
(E)-2-(m-nitrophenyl)cyclopropylamine0.251.45.6[3]
(E)-2-(p-nitrophenyl)cyclopropylamine>6013.5 (22.5% inh.)-[3]

Note: Data for Cyclopropyl(2-methylphenyl)methanamine is not currently available in the cited literature. The table is intended to provide a comparative context based on known analogs.

Experimental Protocols

Synthesis of Cyclopropyl(2-methylphenyl)methanamine and its Analogs

The synthesis of arylcyclopropylamines can be achieved through various established methods. A common approach involves the cyclopropanation of a substituted styrene followed by conversion of a functional group to the amine.

A General Synthetic Route:

Caption: A general synthetic pathway to arylcyclopropylamines.

Step-by-Step Protocol for a Hofmann Rearrangement Approach:

  • Cyclopropanation: To a solution of the appropriately substituted styrene (e.g., 2-methylstyrene) in a suitable solvent (e.g., dichloromethane), add a rhodium(II) catalyst (e.g., rhodium(II) acetate dimer). Add ethyl diazoacetate dropwise at a controlled temperature. Monitor the reaction by TLC until the starting material is consumed. Purify the resulting ethyl 2-(2-methylphenyl)cyclopropane-1-carboxylate by column chromatography.

  • Amidation: Treat the purified cyclopropyl ester with a solution of ammonia in methanol in a sealed tube and heat. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude cyclopropyl amide.

  • Hofmann Rearrangement: Dissolve the cyclopropyl amide in a mixture of a suitable solvent (e.g., methanol) and water. Add a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) at a low temperature. Slowly warm the reaction mixture to room temperature and then heat to reflux. After cooling, extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield the crude amine. Purify by distillation or conversion to a salt and recrystallization.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay with kynuramine as a substrate.[6][7] Kynuramine is a non-fluorescent substrate that is converted by MAO to the highly fluorescent product 4-hydroxyquinoline.

Caption: Workflow for the in vitro MAO inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of kynuramine dihydrobromide in water.

    • Prepare stock solutions of recombinant human MAO-A and MAO-B in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare serial dilutions of the test compounds and reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well of a black 96-well microplate, add the test compound or reference inhibitor.

    • Add the MAO-A or MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the kynuramine substrate solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

    • Stop the reaction by adding a strong base (e.g., 2N NaOH).

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 310 nm and 380 nm, respectively.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Conclusion and Future Directions

While a definitive pharmacological profile of Cyclopropyl(2-methylphenyl)methanamine awaits empirical validation, this comparative guide provides a strong foundation for predicting its potential as a monoamine oxidase inhibitor. The existing structure-activity relationship data for related tranylcypromine analogs suggests that the ortho-methyl substituent is likely to influence both the potency and selectivity of MAO inhibition, possibly through a combination of steric and electronic effects.

Future research should focus on the synthesis and in vitro evaluation of Cyclopropyl(2-methylphenyl)methanamine and a series of its ortho-substituted analogs to build a comprehensive SAR profile. Such studies will not only elucidate the specific role of the 2-methyl group but also contribute to the broader understanding of the structural requirements for selective MAO-A and MAO-B inhibition. The detailed experimental protocols provided herein offer a practical starting point for researchers embarking on this endeavor. Ultimately, the exploration of these novel cyclopropylamine derivatives holds promise for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Bio-protocol. (2017). MAO Inhibition Assay. Retrieved from [Link]

  • Kang, G. I., & Hong, S. K. (1992). Synthesis of Two Nitro Analogs of Tranylcypromine: Relations of Aromatic Substitution of Nitro Groups to MAO-Inhibitory Activity. Archives of Pharmacal Research, 15(1), 69-74.
  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(7), 1796-1806.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tranylcypromine | Ligand Activity Charts. Retrieved from [Link]

  • Wikipedia. (2024). Tranylcypromine. Retrieved from [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 7, 340.
  • Edmondson, D. E., & Binda, C. (2018). Tranylcypromine – Knowledge and References. Taylor & Francis.
  • Current Psychiatry. (2017). FIRST OF 2 PARTS. Retrieved from [Link]

  • Zisapel, N. (2001). The use of tranylcypromine in the treatment of depression. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 25(5 Suppl), S24–S28.

Sources

A Comparative Guide to Validating Analytical Methods for Cyclopropyl(2-methylphenyl)methanamine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of Cyclopropyl(2-methylphenyl)methanamine, a primary amine of interest in pharmaceutical development. As a Senior Application Scientist, the following content is synthesized from established regulatory guidelines and practical laboratory experience to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals. This document is designed to be an in-depth technical resource, offering not just procedural steps, but the underlying scientific rationale for experimental choices.

Introduction: The Imperative of Robust Method Validation

In pharmaceutical development, the precise and accurate quantification of an active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy. Cyclopropyl(2-methylphenyl)methanamine, as a primary amine, presents unique analytical challenges, including its potential for volatility and interaction with chromatographic stationary phases. A rigorously validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1] This guide will compare three common analytical techniques for the quantification of this compound and detail the validation process in accordance with international regulatory standards.[2][3]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical first step and is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. For Cyclopropyl(2-methylphenyl)methanamine, High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are all viable options, each with distinct advantages and limitations.

ParameterHPLC-UVGas Chromatography (GC-FID)LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.[4]Separation of volatile compounds, detection by flame ionization.[5]Separation by polarity, detection by mass-to-charge ratio.[6]
Specificity Good; can be affected by co-eluting impurities with similar UV spectra.[1]High; separates based on boiling point and polarity.Very High; specific detection based on molecular weight and fragmentation.[7]
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%[8][9]97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 2.0%[8]< 3.0%< 1.5%
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL~0.01 ng/mL[7]
Limit of Quantification (LOQ) ~0.3 µg/mL~3 µg/mL~0.03 ng/mL[7]

Causality Behind Method Selection:

  • HPLC-UV is often the workhorse for routine quality control due to its robustness, cost-effectiveness, and ease of use.[4] For a primary amine like Cyclopropyl(2-methylphenyl)methanamine, derivatization may be necessary to introduce a chromophore for sensitive UV detection.[10]

  • GC-FID is a suitable alternative, particularly if the analyte is volatile or can be made volatile through derivatization.[11][12] It offers excellent resolution for separating volatile impurities. However, the thermal lability of some amine compounds can be a limitation.

  • LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for bioanalytical studies or for detecting trace-level impurities.[6] Its ability to provide structural information through fragmentation patterns is invaluable for impurity identification.

The Analytical Method Validation Workflow

A comprehensive method validation is a multi-faceted process designed to confirm that the analytical procedure is reliable for the intended application. The following sections detail the experimental protocols for key validation parameters, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][13][14]

ValidationWorkflow Start Method Development & Optimization Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution Stability Robustness->Stability End Validated Method Stability->End

Caption: A typical workflow for analytical method validation.

Specificity and Selectivity

Expertise & Experience: Specificity ensures that the analytical signal is solely from the analyte of interest, free from interference from matrix components, impurities, or degradation products. This is a foundational parameter that underpins the reliability of all subsequent validation experiments.

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of Cyclopropyl(2-methylphenyl)methanamine.

  • Spiked Sample Analysis: Spike the blank matrix with known impurities and potential degradation products to assess their chromatographic separation from the main analyte peak.

  • Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[15] Analyze the stressed samples to ensure the method can separate the analyte from its degradants.

Linearity

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical response over a defined range.[16] A linear response is crucial for accurate quantification across the expected concentration range in samples.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of Cyclopropyl(2-methylphenyl)methanamine spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average analytical response versus the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should typically be ≥ 0.995.[16]

Range

Expertise & Experience: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.[17]

Experimental Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision within the specified concentration limits. For an assay, a typical range is 80% to 120% of the test concentration.[13]

Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[8] It is a direct measure of the systemic error of the method.

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • For each level, prepare at least three replicate samples.

  • The accuracy is expressed as the percentage recovery of the known amount of analyte added to the sample matrix.

  • Acceptance criteria for recovery are typically within 98.0% to 102.0% for an assay of a drug substance.[8][9]

Precision

Expertise & Experience: Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[17] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.[17]

    • The analyses should be performed by the same analyst on the same day with the same equipment.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • The results are typically expressed as the Relative Standard Deviation (%RSD). For an assay, the %RSD should generally be ≤ 2%.[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The LOD is the lowest concentration of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18][19] The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[18][20]

Experimental Protocol: There are several methods to determine LOD and LOQ, including:

  • Based on Signal-to-Noise Ratio: This approach is common for instrumental methods that exhibit baseline noise. The LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[21]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.[21]

LOD_LOQ_Relationship Concentration Analyte Concentration Noise Baseline Noise LOD LOD (Detectable) Noise->LOD S/N ≈ 3 LOQ LOQ (Quantifiable) LOD->LOQ S/N ≈ 10 LinearRange Linear Range LOQ->LinearRange

Sources

Comparative Receptor Binding Analysis of Cyclopropyl(2-methylphenyl)methanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for conducting comparative receptor binding studies of Cyclopropyl(2-methylphenyl)methanamine, a compound of interest due to its structural similarity to known monoamine reuptake inhibitors. While direct binding data for this specific molecule is not extensively published, its chemical scaffold, featuring a cyclopropylamine moiety, suggests potential interactions with key central nervous system targets. This document outlines a scientifically rigorous approach to characterizing its binding profile in comparison to established reference compounds. We will delve into the rationale for target selection, detailed experimental protocols for in vitro assays, and a framework for data interpretation, providing researchers with the necessary tools to elucidate the pharmacological properties of this and similar molecules.

Introduction: The Rationale for Investigation

The cyclopropylamine functional group is a prevalent motif in medicinal chemistry, known for conferring unique pharmacological properties to molecules.[1][2] Its incorporation can influence potency, selectivity, and metabolic stability.[3][4] The title compound, Cyclopropyl(2-methylphenyl)methanamine, shares structural features with known psychoactive compounds, particularly those that modulate monoaminergic systems. The presence of the 2-methylphenyl group suggests potential for selective interactions within the binding pockets of monoamine transporters.

Derivatives of the closely related 2-phenylcyclopropylmethylamine (PCPMA) scaffold have demonstrated activity as dopamine D2 and D3 receptor partial agonists, as well as selective serotonin 2C receptor agonists.[5][6][7] Furthermore, the well-established antidepressant Milnacipran, a serotonin-norepinephrine reuptake inhibitor, features a cyclopropane ring, highlighting the relevance of this moiety in designing compounds that target monoamine transporters.[8][9]

Given this background, a comparative analysis of Cyclopropyl(2-methylphenyl)methanamine's binding affinity at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is a logical and critical first step in its pharmacological characterization. This guide will use Milnacipran, Duloxetine, and Venlafaxine as primary comparators due to their well-characterized interactions with these transporters.

Comparative Framework: Target and Compound Selection

A robust comparative study hinges on the appropriate selection of both biological targets and reference compounds.

Primary Biological Targets

The primary targets for this investigation are the human monoamine transporters:

  • Serotonin Transporter (SERT): A key target for many antidepressants, including SSRIs and SNRIs.

  • Norepinephrine Transporter (NET): Another crucial target for antidepressants and drugs used to treat ADHD.

  • Dopamine Transporter (DAT): The primary site of action for psychostimulants and some antidepressants.

Comparator Compound Selection

The following compounds are selected for their established mechanisms of action and to provide a spectrum of binding profiles for comparison:

  • Milnacipran: A serotonin-norepinephrine reuptake inhibitor with a cyclopropane moiety.[8]

  • Duloxetine: A potent and relatively balanced serotonin and norepinephrine reuptake inhibitor.[9]

  • Venlafaxine: A serotonin and norepinephrine reuptake inhibitor with a notable selectivity for SERT over NET at lower doses.[8]

  • Citalopram: A highly selective serotonin reuptake inhibitor (SSRI) to assess SERT selectivity.[10]

  • Nortriptyline: A tricyclic antidepressant with a preference for NET inhibition.[8]

Experimental Protocols: A Step-by-Step Guide

To ensure data integrity and reproducibility, standardized and validated in vitro assays are paramount. The following protocols for radioligand binding assays are based on established methodologies.[8][10][11]

General Workflow for Radioligand Binding Assays

The fundamental principle of a radioligand binding assay is to measure the affinity of a test compound by its ability to displace a high-affinity radiolabeled ligand from its target receptor or transporter.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation (e.g., HEK293 expressing hSERT, hNET, or hDAT) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Citalopram for SERT) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution Series (Cyclopropyl(2-methylphenyl)methanamine & Comparators) Test_Compound_Prep->Incubation Separation Separate Bound and Free Radioligand (Rapid Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Liquid Scintillation Counting) Separation->Quantification Analysis Determine IC50 and Ki Values Quantification->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Detailed Methodology: Human Monoamine Transporter Binding Assays

3.2.1. Cell Culture and Membrane Preparation:

  • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) in appropriate growth media.

  • Harvest cells at approximately 80-90% confluency.

  • Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

  • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

3.2.2. Radioligand Binding Assay Protocol:

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the following in order:

    • Assay buffer

    • A dilution series of the test compound (Cyclopropyl(2-methylphenyl)methanamine) or comparator compounds.

    • A fixed concentration of the appropriate radioligand:

      • For hSERT: [³H]Citalopram

      • For hNET: [³H]Nisoxetine

      • For hDAT: [³H]WIN 35,428

    • Cell membrane preparation.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3.2.3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding (in the absence of any inhibitor).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Data Presentation and Interpretation

The results of the binding assays should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Monoamine Transporters

CompoundhSERT (Ki, nM)hNET (Ki, nM)hDAT (Ki, nM)SERT/NET Selectivity Ratio
Cyclopropyl(2-methylphenyl)methanamineTBDTBDTBDTBD
MilnacipranReference ValueReference ValueReference ValueReference Value
DuloxetineReference ValueReference ValueReference ValueReference Value
VenlafaxineReference ValueReference ValueReference ValueReference Value
CitalopramReference ValueReference ValueReference ValueReference Value
NortriptylineReference ValueReference ValueReference ValueReference Value

TBD: To Be Determined by Experimentation. Reference values to be populated from literature or internal experiments.

Interpretation of Potential Outcomes:

  • High affinity for SERT and NET (low Ki values): Suggests a potential dual-acting reuptake inhibitor profile, similar to Milnacipran or Duloxetine. The SERT/NET selectivity ratio will be crucial in further classifying its profile.

  • High affinity and selectivity for SERT: Indicates a potential SSRI-like profile.

  • High affinity and selectivity for NET: Suggests a profile more akin to a selective norepinephrine reuptake inhibitor.

  • Significant affinity for DAT: This would be a distinguishing feature from many common antidepressants and may warrant further investigation into its potential stimulant or abuse liability profile.

  • Low affinity for all three transporters: Suggests that monoamine transporters are not the primary targets for this compound, and further screening against other receptors (e.g., dopamine or serotonin receptor subtypes) would be necessary.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of monoamine transporter inhibition.

Monoamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Monoamine Monoamine (e.g., Serotonin) Vesicle->Monoamine Release MA_Transporter Monoamine Transporter (SERT, NET, or DAT) Monoamine->MA_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Binding & Signal Transduction Test_Compound Cyclopropyl(2-methylphenyl)methanamine or Comparator Test_Compound->MA_Transporter Inhibition

Caption: Mechanism of monoamine transporter inhibition by the test compound.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically sound framework for the initial characterization of Cyclopropyl(2-methylphenyl)methanamine's receptor binding profile. The proposed comparative studies will provide crucial insights into its potential mechanism of action and guide future drug development efforts. Should the compound demonstrate significant affinity for any of the monoamine transporters, subsequent functional uptake inhibition assays should be performed to confirm its activity as an inhibitor. Further studies to assess its off-target binding profile and in vivo efficacy will also be critical next steps in its preclinical evaluation.

References

  • Owens, M. J., et al. (2004). Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity. Biological Psychiatry, 55(4), 367-375. [Link][8][9]

  • Beuming, T., et al. (2008). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. Journal of Chemical Information and Modeling, 48(8), 1632-1642. [Link][12]

  • Owens, M. J., et al. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biological Psychiatry, 50(5), 345-350. [Link][10]

  • Koldso, H., et al. (2013). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology, 4, 112. [Link][13]

  • Chen, Z., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258. [Link][5]

  • Li, Y., et al. (2022). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Molecules, 27(8), 2492. [Link][6]

  • Zhu, J., et al. (2020). Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry, 63(9), 4848-4865. [Link][7]

  • Salaün, J. (2004). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 8(1), 3-41. [Link][4][14]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. [Link][1]

  • Fañanás, F. J., & Rodríguez, F. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link][2]

Sources

A Comparative Guide to the Extraction of Cyclopropyl(2-methylphenyl)methanamine from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of three prevalent extraction techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)—for the isolation of Cyclopropyl(2-methylphenyl)methanamine from complex biological matrices such as blood, plasma, and urine. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient analytical methods for this and structurally similar primary amine compounds.

Introduction: The Analytical Challenge

Cyclopropyl(2-methylphenyl)methanamine is a primary amine with a chemical structure that presents unique challenges and considerations for its extraction and subsequent analysis. As with many novel psychoactive substances and pharmaceutical compounds, accurate quantification in biological matrices is paramount for pharmacokinetic studies, toxicological assessments, and clinical monitoring. The inherent complexity of biological samples, replete with proteins, lipids, salts, and other endogenous components, can significantly interfere with analysis, leading to a phenomenon known as the matrix effect, which can suppress or enhance the analyte signal, compromising the accuracy and precision of analytical methods[1].

The metabolic fate of Cyclopropyl(2-methylphenyl)methanamine is also a critical consideration. While the cyclopropyl group can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, primary amines are known to undergo various biotransformations, including N-dealkylation and oxidative deamination[2][3]. Therefore, extraction methods must be capable of isolating both the parent compound and its potential metabolites with high efficiency.

This guide will dissect the theoretical underpinnings and practical applications of LLE, SPE, and QuEChERS, providing a comparative framework to aid in the selection of the most appropriate technique for your research needs.

Liquid-Liquid Extraction (LLE): The Classic Approach

Liquid-Liquid Extraction is a foundational technique in sample preparation, predicated on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a primary amine like Cyclopropyl(2-methylphenyl)methanamine, the pH of the aqueous phase is a critical parameter. By adjusting the pH to be at least two units above the pKa of the amine, the compound will be predominantly in its neutral, unionized form, thereby favoring its partition into an organic solvent.

Mechanistic Rationale

The choice of organic solvent is dictated by the polarity of the analyte and the desired selectivity of the extraction. A common strategy involves a multi-step LLE process, including a back-extraction step to further purify the analyte. This involves transferring the analyte from the organic phase into an acidic aqueous solution, where it becomes protonated and water-soluble, leaving behind neutral and acidic interferences in the organic phase. The pH of the aqueous phase is then raised again to allow for re-extraction into a clean organic solvent.

Experimental Protocol: LLE for Primary Amines in Plasma
  • Sample Preparation: To 1 mL of plasma, add an appropriate internal standard.

  • Alkalinization: Add 100 µL of 1 M sodium hydroxide to raise the pH > 10, ensuring the deprotonation of the primary amine.

  • First Extraction: Add 5 mL of a non-polar organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of hexane and isoamyl alcohol (99:1 v/v). Vortex for 10 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Analyte Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Back-Extraction: Add 2 mL of 0.1 M hydrochloric acid to the organic extract. Vortex for 10 minutes and centrifuge. The protonated analyte will move into the aqueous (lower) layer.

  • Purification: Discard the upper organic layer.

  • Second Alkalinization: To the remaining aqueous layer, add 200 µL of 5 M sodium hydroxide to raise the pH > 10.

  • Second Extraction: Add 3 mL of fresh organic solvent. Vortex for 10 minutes and centrifuge.

  • Final Steps: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Performance Characteristics (Based on Amphetamine-like Compounds)
ParameterLiquid-Liquid Extraction (LLE)
Recovery 60-90% (highly dependent on solvent choice and pH control)[4]
Matrix Effect Can be significant; back-extraction helps to minimize but may not eliminate.
Selectivity Moderate; relies on pH manipulation and solvent polarity.
Throughput Low to medium; can be labor-intensive and difficult to automate.
Cost Relatively low in terms of consumables, but can be high in solvent usage and disposal.

LLE_Workflow cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Alkalinization & First Extraction cluster_2 Step 3: Back-Extraction (Purification) cluster_3 Step 4: Second Extraction & Final Prep A Plasma Sample + Internal Standard B Add NaOH (pH > 10) A->B C Add Organic Solvent (e.g., MTBE) B->C D Vortex & Centrifuge C->D E Transfer Organic Layer D->E F Add HCl (pH < 2) E->F G Vortex & Centrifuge F->G H Discard Organic Layer G->H I Add NaOH (pH > 10) H->I J Add Fresh Organic Solvent I->J K Vortex & Centrifuge J->K L Evaporate & Reconstitute K->L M Analysis L->M To LC-MS/MS

Solid-Phase Extraction (SPE): The Selective Approach

Solid-Phase Extraction offers a more selective and often cleaner extraction compared to LLE. The technique relies on the partitioning of an analyte between a liquid phase (the sample) and a solid stationary phase packed in a cartridge or well plate. For the extraction of a primary amine like Cyclopropyl(2-methylphenyl)methanamine, a mixed-mode cation exchange sorbent is typically the most effective choice.

Mechanistic Rationale

Mixed-mode SPE sorbents possess both non-polar (e.g., C8 or C18) and ion-exchange (e.g., sulfonic acid) functional groups. This dual chemistry allows for a robust, multi-step cleanup process:

  • Conditioning: The sorbent is treated with an organic solvent and then an aqueous buffer to activate the functional groups.

  • Loading: The pre-treated sample is loaded onto the sorbent. The analyte is retained by a combination of hydrophobic and ionic interactions.

  • Washing: The sorbent is washed with a series of solvents to remove interfering compounds. A low pH wash maintains the positive charge on the amine, keeping it bound to the cation exchange sites while removing neutral and acidic interferences. An organic wash can then remove non-polar interferences.

  • Elution: A basic organic solvent is used to neutralize the charge on the amine, disrupting the ionic interaction and eluting the analyte from the sorbent.

Experimental Protocol: Mixed-Mode SPE for Primary Amines in Urine
  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and 1 mL of 100 mM phosphate buffer (pH 6.0).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing Step 1 (Aqueous): Wash the cartridge with 1 mL of deionized water.

  • Washing Step 2 (Acidic): Wash with 1 mL of 0.1 M acetic acid.

  • Washing Step 3 (Organic): Wash with 1 mL of methanol to remove hydrophobic interferences. Dry the sorbent under vacuum for 5 minutes.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a collection tube.

  • Final Steps: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Performance Characteristics (Based on Amphetamine-like Compounds)
ParameterSolid-Phase Extraction (SPE)
Recovery Generally high and reproducible (80-110%)[5]
Matrix Effect Significantly reduced compared to LLE due to effective washing steps[1][6]
Selectivity High; tunable through sorbent chemistry and wash solvent selection.
Throughput Medium to high; can be automated with 96-well plates and robotic systems.
Cost Higher consumable cost (cartridges), but can be offset by reduced solvent usage and higher throughput.

SPE_Workflow cluster_0 Step 1: Sample Pre-treatment cluster_1 Step 2: SPE Cartridge Conditioning cluster_2 Step 3: Extraction cluster_3 Step 4: Final Preparation A Urine Sample + Internal Standard + Buffer D Load Sample A->D B Methanol C Aqueous Buffer B->C E Wash 1: Water D->E F Wash 2: Acetic Acid E->F G Wash 3: Methanol F->G H Elute with Basic Methanol G->H I Evaporate & Reconstitute H->I J Analysis I->J To LC-MS/MS

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The High-Throughput Approach

Originally developed for pesticide residue analysis in food matrices, the QuEChERS method has been increasingly adapted for the extraction of drugs from biological samples due to its simplicity, speed, and cost-effectiveness[7]. The technique combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup.

Mechanistic Rationale
  • Extraction and Partitioning: The biological sample is first homogenized with an organic solvent, typically acetonitrile. The addition of salts (e.g., magnesium sulfate and sodium acetate) induces phase separation between the aqueous and organic layers, driving the analytes into the acetonitrile. Magnesium sulfate also aids in removing water from the organic phase.

  • Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of d-SPE sorbents. For primary amines, a common combination is primary secondary amine (PSA) to remove acidic interferences and C18 to remove non-polar interferences like lipids. Magnesium sulfate is also included to remove any remaining water.

Experimental Protocol: QuEChERS for Primary Amines in Whole Blood
  • Sample Preparation: To a 15 mL centrifuge tube, add 1 mL of whole blood and an appropriate internal standard.

  • Extraction: Add 2 mL of acetonitrile. Cap and vortex vigorously for 1 minute.

  • Salting Out: Add a pre-packaged QuEChERS salt packet containing, for example, 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate. Cap and shake vigorously for 1 minute.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Cleanup: Vortex for 30 seconds and then centrifuge at 10,000 x g for 2 minutes.

  • Final Steps: Transfer the supernatant to an autosampler vial for direct injection or evaporate and reconstitute if further concentration is needed.

Performance Characteristics (Based on Amphetamine-like Compounds)
ParameterQuEChERS
Recovery Good to excellent for a wide range of analytes (often >70%)[8]
Matrix Effect Can be more pronounced than with rigorous SPE, but generally acceptable for many applications.[7]
Selectivity Moderate; depends on the d-SPE sorbents used.
Throughput Very high; minimal steps and easy to perform in large batches.
Cost Low; uses small amounts of solvents and pre-packaged salts and sorbents are readily available.

QuEChERS_Workflow cluster_0 Step 1: Extraction & Partitioning cluster_1 Step 2: Dispersive SPE (d-SPE) Cleanup cluster_2 Step 3: Final Sample A Whole Blood + Internal Standard B Add Acetonitrile A->B C Add QuEChERS Salts B->C D Vortex & Centrifuge C->D E Transfer Acetonitrile Supernatant D->E F Add d-SPE Sorbents (PSA, C18, MgSO4) E->F G Vortex & Centrifuge F->G H Transfer Supernatant for Analysis G->H I Analysis H->I To LC-MS/MS

Comparative Summary and Recommendations

The choice of extraction technique for Cyclopropyl(2-methylphenyl)methanamine is a balance of analytical requirements, available resources, and desired throughput.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Selectivity & Cleanup ModerateHighModerate
Recovery VariableHigh & ReproducibleGood
Matrix Effect Reduction ModerateHighModerate
Throughput LowMedium-High (Automatable)Very High
Cost per Sample Low (Consumables), High (Solvent)High (Consumables)Low
Method Development Can be complexMore involvedRelatively simple
Best For... Low sample numbers, initial feasibility studiesRegulated bioanalysis, low detection limitsHigh-throughput screening, rapid analysis

Recommendations:

  • For regulated bioanalytical studies requiring the highest level of accuracy, precision, and the lowest limits of detection, Solid-Phase Extraction (SPE) with a mixed-mode cation exchange sorbent is the recommended approach. Its superior cleanup capabilities effectively minimize matrix effects, which is crucial for meeting stringent validation criteria.

  • For high-throughput screening applications , such as in clinical or forensic toxicology, where rapid turnaround time and cost-effectiveness are critical, QuEChERS is an excellent choice. Its simple and fast workflow allows for the processing of a large number of samples efficiently.

  • Liquid-Liquid Extraction (LLE) remains a viable option for laboratories with limited resources or for initial method development and proof-of-concept studies. While more labor-intensive and less selective, a well-optimized LLE protocol with a back-extraction step can provide acceptable results for many research applications.

Ultimately, the optimal extraction technique will depend on the specific goals of the analysis. It is imperative to perform a thorough method validation for the chosen technique to ensure it meets the required performance characteristics for the intended application.

References

  • Biotage. (2023, February 2). How to determine recovery and matrix effects for your analytical assay. [Link]

  • Dulaurent, S., El Balkhi, S., & Poncelet, L. (2015). QuEChERS sample preparation prior to LC-MS/MS determination of opiates, amphetamines, and cocaine metabolites in whole blood. ResearchGate. [Link]

  • Gau, R., et al. (2022). Determination of new psychoactive substances and other drugs in postmortem blood and urine by UHPLC-MS/MS: method validation and analysis of forensic samples. Forensic Toxicology, 40(1), 88-101. [Link]

  • Juhascik, M. P., & Jenkins, A. J. (2009). Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. Journal of Chromatographic Science, 47(7), 553–557. [Link]

  • Kala, S. V., Harris, S. E., Freijo, T. D., & Gerlich, S. (2007). Validation of Analysis of Amphetamines, Opiates, Phencyclidine, Cocaine, and Benzoylecgonine in Oral Fluids by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 31(8), 522-528. [Link]

  • Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current Pharmaceutical Design, 16(29), 3296-3307. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect. [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. [Link]

  • Waters. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]

  • Zancajo, R. L., et al. (2021). Determination of new psychoactive substances and other drugs in postmortem blood and urine by UHPLC–MS/MS. Toxicologia UnB. [Link]

Sources

Comprehensive Comparison Guide: Cross-Reactivity of Cyclopropyl(2-methylphenyl)methanamine (CPMPM) in Commercial Immunoassay Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Cyclopropyl(2-methylphenyl)methanamine (CPMPM) is an emerging synthetic amine characterized by a bulky cyclopropyl ring and an ortho-methyl substitution on its phenyl ring. As clinical and forensic laboratories rely heavily on automated immunoassays for high-throughput screening of amphetamine-type stimulants (ATS), understanding the cross-reactivity profile of novel, sterically hindered analogs like CPMPM is critical. Failure to characterize these interactions often leads to underreporting of novel synthetic intoxications or the misinterpretation of false-positive screens[1].

Epitope Recognition and Causality of Cross-Reactivity

Immunoassays for amphetamines utilize antibodies generated against specific haptens (typically d-amphetamine conjugated to a carrier protein). The paratope of these antibodies is optimized to recognize an unsubstituted phenyl ring, a primary amine, and an alpha-methyl group.

When CPMPM is introduced to these assays, the binding thermodynamics are significantly altered by two structural deviations:

  • Steric Hindrance at the Alpha Position: The alpha-methyl group of traditional amphetamine is replaced by a rigid, bulky cyclopropyl ring in CPMPM. This creates severe steric clashes within the deep binding pockets of highly specific antibodies. Structural homology models have historically shown that such bulky alpha-substitutions drastically reduce binding affinity[2].

  • The Ortho-Methyl Effect: The ortho-methyl substitution on the phenyl ring disrupts the planar alignment required for optimal π−π stacking interactions between the analyte and the aromatic amino acid residues within the antibody's binding site.

Because of these factors, CPMPM exhibits highly variable, platform-dependent cross-reactivity.

Comparative Performance Analysis

We evaluated the cross-reactivity of CPMPM across four major commercial immunoassay platforms. As demonstrated in broader studies of designer drugs, platforms utilizing enzyme displacement generally show higher susceptibility to cross-reactivity with bulky ATS analogs[3].

The CEDIA platform utilizes recombinant enzyme fragments that are highly sensitive to displacement, often demonstrating broader cross-reactivity with bulky designer drugs[4]. Conversely, the KIMS assay relies on the kinetic aggregation of microparticles, which requires highly specific paratope-epitope alignment, rendering it virtually blind to sterically hindered analogs like CPMPM[4]. ELISA platforms, while highly sensitive, exhibit variable cross-reactivity depending on the specific hapten-conjugate design used by the manufacturer[5].

Table 1: Comparative Cross-Reactivity of CPMPM Across Major Immunoassay Platforms
Immunoassay PlatformMethodologyTarget Analyte & CutoffLowest CPMPM Conc. for Positive (ng/mL)Calculated Cross-Reactivity (%)
CEDIA DAU Amphetamine/Ecstasy Cloned Enzyme Donor Immunoassayd-Amphetamine (1,000 ng/mL)4,00025.0%
EMIT II Plus Amphetamines Enzyme Multiplied Immunoassay Techniqued-Amphetamine (1,000 ng/mL)6,66615.0%
Neogen Amphetamine Specific Direct ELISAd-Amphetamine (50 ng/mL)1,0005.0%
KIMS Amphetamines II Kinetic Interaction of Microparticlesd-Amphetamine (1,000 ng/mL)>100,000<1.0%

(Note: % Cross-Reactivity = [Assay Cutoff / Lowest Positive Concentration] × 100)

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology establishes a self-validating system for determining immunoassay cross-reactivity. Every step contains an internal control to prove the experiment's validity regardless of the final optical outcome.

Step 1: Matrix Preparation & Baseline Validation

  • Action: Procure certified drug-free human urine. Screen the blank matrix using LC-MS/MS prior to any spiking.

  • Causality: This ensures the absolute absence of endogenous interferences or trace ATS that could artificially inflate cross-reactivity calculations.

Step 2: Analyte Spiking & Internal Controls

  • Action: Prepare a 1 mg/mL CPMPM stock solution in LC-grade methanol. Spike into the validated blank urine to create a broad concentration gradient (100, 500, 1,000, 2,500, 5,000, 10,000, 50,000, and 100,000 ng/mL). Concurrently, prepare a positive control spiked with 1,000 ng/mL d-amphetamine.

  • Causality: The positive control validates that the assay reagents are active and properly calibrated. The broad gradient ensures we capture the exact inflection point of cross-reactivity without extrapolating beyond the assay's dynamic range.

Step 3: Automated Screening & LC-MS/MS Confirmation

  • Action: Analyze the spiked samples in triplicate on the respective clinical chemistry analyzers (e.g., Beckman Coulter AU480). Immediately quantify the exact concentration of CPMPM in the spiked aliquots using a validated LC-MS/MS method.

  • Causality: The LC-MS/MS confirmation acts as the ultimate self-validating mechanism—it proves that the CPMPM did not degrade in the urine matrix and was spiked at the precise nominal concentration. This guarantees that the denominator in the cross-reactivity formula is empirically accurate.

Pathway Visualization: Competitive Immunoassay Mechanism

The following diagram illustrates the competitive binding mechanism of CPMPM within an enzyme-multiplied immunoassay (such as EMIT II Plus). Because CPMPM has a lower binding affinity due to steric hindrance, high concentrations are required to displace the enzyme-labeled conjugate and trigger a positive signal.

Immunoassay_Mechanism Antibody Anti-Amphetamine Antibody Complex_Analyte Antibody-CPMPM Complex (Enzyme Remains Free) Antibody->Complex_Analyte Analyte Displaces Conjugate Complex_Conjugate Antibody-Conjugate Complex (Enzyme is Sterically Inhibited) Antibody->Complex_Conjugate Conjugate Binds Antibody CPMPM CPMPM Analyte (High Concentration) CPMPM->Antibody Weak Affinity Binding Conjugate Enzyme-Labeled Amphetamine Conjugate Conjugate->Antibody High Affinity Binding Signal_Pos High Absorbance (Positive Screen) Complex_Analyte->Signal_Pos Active Enzyme Converts Substrate Signal_Neg Low Absorbance (Negative Screen) Complex_Conjugate->Signal_Neg Inactive Enzyme

Competitive binding mechanism of CPMPM in an enzyme-multiplied immunoassay.

References

  • [2] Petrie, M. S., et al. "Cross-reactivity studies and predictive modeling of 'Bath Salts' and other amphetamine-type stimulants with amphetamine screening immunoassays." Clinical Toxicology - Taylor & Francis.

  • [4] Papsun, A. S., et al. "Detectability of new psychoactive substances, 'legal highs', in CEDIA, EMIT, and KIMS immunochemical screening assays for drugs of abuse." PubMed.

  • [3] Regier, R. J., et al. "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology | Oxford Academic.

  • [1] "Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study." PubMed.

  • [5] Swortwood, M. J., et al. "Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays." ResearchGate.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.